4-(5-Fluoro-1h-indol-3-yl)butanoic acid
Description
The exact mass of the compound 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(5-Fluoro-1h-indol-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Fluoro-1h-indol-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAVCLNGRFTCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567505 | |
| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319-72-2 | |
| Record name | 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 319-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic pathways for 4-(5-fluoro-1H-indol-3-yl)butanoic acid, a key intermediate in pharmaceutical research. This document details established synthetic routes, experimental protocols, and quantitative data to support drug discovery and development efforts.
Introduction
4-(5-Fluoro-1H-indol-3-yl)butanoic acid is a derivative of indole-3-butyric acid (IBA), a well-known plant hormone belonging to the auxin family. The introduction of a fluorine atom at the 5-position of the indole ring can significantly alter the molecule's biological activity, making it a compound of interest for the development of novel therapeutics. This guide outlines the primary synthetic strategies for obtaining this target molecule, focusing on a two-stage approach: the synthesis of the 5-fluoroindole core followed by its alkylation at the C3 position.
Overview of Synthetic Pathways
The synthesis of 4-(5-fluoro-1H-indol-3-yl)butanoic acid can be logically divided into two core stages:
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Formation of the 5-Fluoroindole Nucleus: The Fischer indole synthesis is a widely employed and versatile method for constructing the indole ring system from a substituted phenylhydrazine and a carbonyl compound.[1][2]
-
Introduction of the Butanoic Acid Side Chain: Following the successful synthesis of 5-fluoroindole, the butanoic acid moiety is introduced at the C3 position. Several established methods for C3-alkylation of indoles are adaptable for this purpose, including:
-
Direct alkylation with γ-butyrolactone.
-
Friedel-Crafts acylation with succinic anhydride, followed by reduction of the resulting keto acid.
-
Alkylation with an esterified 4-halobutanoic acid, followed by hydrolysis.
-
Each of these pathways offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield. The following sections provide detailed experimental protocols and quantitative data for the most viable synthetic routes.
Detailed Synthetic Pathways and Experimental Protocols
Stage 1: Synthesis of 5-Fluoroindole
The Fischer indole synthesis is a robust method for preparing the 5-fluoroindole core.[1][2] A common approach involves the reaction of 4-fluorophenylhydrazine with a suitable carbonyl compound. An alternative, high-yielding method begins with the reductive cyclization of 2-(5-fluoro-2-nitrophenyl)-acetonitrile.[3]
Method: Reductive Cyclization of 2-(5-fluoro-2-nitrophenyl)-acetonitrile
This method provides a high yield of 5-fluoroindole.[3]
Experimental Protocol:
-
A round-bottom flask under a nitrogen atmosphere is charged with 10% Palladium on carbon (Pd/C) (110 mg).
-
A solution of 2-(5-fluoro-2-nitrophenyl)-acetonitrile (564 mg, 3.13 mmol) in anhydrous ethanol (25 mL) is added.
-
The reaction mixture is degassed and backfilled with hydrogen gas (3 cycles).
-
The mixture is stirred overnight under a hydrogen atmosphere.
-
An additional portion of 10% Pd/C (110 mg) is added, and the mixture is again placed under a hydrogen atmosphere.
-
The reaction progress is monitored by ¹⁹F NMR.
-
Upon completion, the hydrogen gas is replaced with nitrogen, and the reaction is quenched with chloroform.
-
The mixture is concentrated under reduced pressure and then partitioned between dichloromethane (DCM) and water.
-
The aqueous phase is back-extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.
-
The crude product is purified by column chromatography (mobile phase: DCM) to yield 5-fluoroindole as a white solid.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-(5-fluoro-2-nitrophenyl)-acetonitrile | [3] |
| Reagents | 10% Pd/C, H₂, Anhydrous Ethanol | [3] |
| Yield | 81% | [3] |
| Product | 5-Fluoroindole | [3] |
Stage 2: C3-Alkylation of 5-Fluoroindole
This pathway offers a direct route to the butanoic acid side chain.
Experimental Protocol (Adapted from the synthesis of Indole-3-butyric acid):
-
To a suitable reactor, add 5-fluoroindole, γ-butyrolactone, a high-boiling solvent (e.g., tetrahydronaphthalene), and a solid base catalyst.
-
The mixture is stirred at room temperature for 30 minutes to ensure homogeneity.
-
The reaction is heated to reflux (approximately 210 °C) for 5 hours.
-
After cooling, the solid catalyst is removed by filtration.
-
The filtrate is cooled, and the organic layer is separated.
-
The organic layer is acidified with hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to yield 4-(5-fluoro-1H-indol-3-yl)butanoic acid.
Quantitative Data (Estimated based on Indole-3-butyric acid synthesis):
| Parameter | Value |
| Alkylating Agent | γ-Butyrolactone |
| Catalyst | Solid Base |
| Temperature | ~210 °C |
| Reaction Time | 5 hours |
| Estimated Yield | High |
This two-step approach involves the formation of a keto acid intermediate, which is then reduced to the final product.
Step 1: Friedel-Crafts Acylation
Experimental Protocol (General Procedure): [4]
-
In a fume hood, succinic anhydride and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) are combined in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
5-Fluoroindole is added portion-wise to the stirred mixture, maintaining the temperature below 10 °C.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting precipitate, 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid, is collected by filtration, washed with water, and dried.
Quantitative Data (Typical for Friedel-Crafts Acylation): [4]
| Parameter | Value | Reference |
| Acylating Agent | Succinic Anhydride | [4] |
| Catalyst | Anhydrous AlCl₃ | [4] |
| Temperature | Room Temperature | [4] |
| Yield | 77-95% (Substrate dependent) | [4] |
Step 2: Reduction of the Keto Acid
The resulting keto acid can be reduced to the alkane via Clemmensen or Wolff-Kishner reduction.
-
Clemmensen Reduction (Acidic Conditions): [5] Experimental Protocol:
-
The keto acid is refluxed with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
-
The reaction is monitored until the disappearance of the starting material.
-
The mixture is cooled, and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the product.
-
-
Wolff-Kishner Reduction (Basic Conditions): Experimental Protocol (Huang-Minlon Modification):
-
The keto acid, hydrazine hydrate, and a strong base (e.g., potassium hydroxide) are heated in a high-boiling solvent (e.g., diethylene glycol).
-
Water and excess hydrazine are distilled off, and the temperature is raised to around 200 °C to effect the decomposition of the hydrazone.
-
After cooling, the reaction mixture is acidified, and the product is extracted.
-
Quantitative Data for Reduction:
| Method | Reagents | Conditions | Typical Yield |
| Clemmensen | Zn(Hg), conc. HCl | Reflux | Good to excellent |
| Wolff-Kishner | Hydrazine hydrate, KOH | High temperature | Good to excellent |
This pathway involves the initial formation of an ester, which is subsequently hydrolyzed to the carboxylic acid.
Step 1: Alkylation
Experimental Protocol (General Procedure):
-
5-Fluoroindole is dissolved in a suitable aprotic solvent (e.g., DMF or acetonitrile).
-
A base (e.g., sodium hydride or potassium carbonate) is added, and the mixture is stirred.
-
Ethyl 4-bromobutanoate is added, and the reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction is quenched with water, and the product, ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate, is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
Step 2: Hydrolysis
Experimental Protocol:
-
The ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water.
-
A base (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is refluxed until the hydrolysis is complete.
-
The alcohol is removed under reduced pressure.
-
The aqueous solution is acidified to precipitate the carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Overview of the main stages in the synthesis of 4-(5-fluoro-1H-indol-3-yl)butanoic acid.
Caption: Experimental workflow for Pathway B: Friedel-Crafts acylation followed by reduction.
Conclusion
This technical guide has outlined several viable synthetic pathways for the preparation of 4-(5-fluoro-1H-indol-3-yl)butanoic acid. The choice of a specific route will depend on factors such as starting material availability, scalability, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this and related fluorinated indole compounds for further investigation.
References
5-Fluoroindole-3-butyric Acid chemical properties
An In-depth Technical Guide to 5-Fluoroindole-3-butyric Acid
Introduction
5-Fluoroindole-3-butyric acid is a fluorinated derivative of the indole class of compounds, structurally related to the plant hormone auxin, Indole-3-butyric acid (IBA). Its chemical structure, featuring a fluorine atom at the 5-position of the indole ring, imparts unique physicochemical properties that are of significant interest in chemical synthesis, drug development, and agricultural research. This document provides a comprehensive overview of its chemical properties, analytical and synthetic methodologies, and potential biological relevance, tailored for researchers and scientists.
Core Chemical Properties
The fundamental chemical and physical properties of 5-Fluoroindole-3-butyric Acid are summarized below. These identifiers and characteristics are crucial for experimental design, safety assessment, and data interpretation.
| Property | Value | Citations |
| IUPAC Name | 4-(5-fluoro-1H-indol-3-yl)butanoic acid | [1] |
| Synonyms | 5-Fluoroindole-3-butyric acid, 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid | [2][3] |
| CAS Number | 319-72-2 | [2][3][4] |
| Molecular Formula | C₁₂H₁₂FNO₂ | [2][3][4] |
| Molecular Weight | 221.23 g/mol | [2][3][4] |
| Accurate Mass | 221.0852 | [2] |
| Physical Form | Solid | [1] |
| Melting Point | 122-124°C | [3] |
| Boiling Point | 429.6±30.0 °C (Predicted) | [3] |
| Density | 1.328±0.06 g/cm³ (Predicted) | [3] |
| Purity | 98% | [1] |
| Storage Temperature | Ambient Storage | [1] |
| SMILES | OC(=O)CCCc1c[nH]c2ccc(F)cc12 | [2] |
| InChI | 1S/C12H12FNO2/c13-9-4-5-11-10(6-9)8(7-14-11)2-1-3-12(15)16/h4-7,14H,1-3H2,(H,15,16) | [1][2] |
| InChIKey | IJAVCLNGRFTCBG-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for 5-Fluoroindole-3-butyric Acid are not extensively published, a general methodology can be derived from established synthetic routes for indole-3-butyric acid and its derivatives.
General Synthesis Protocol
The synthesis of indole-3-alkanoic acids often involves the alkylation of an indole precursor. A plausible route for preparing 5-Fluoroindole-3-butyric Acid involves the reaction of 5-fluoroindole with a suitable four-carbon electrophile.
Principle: The Fischer indole synthesis or similar methods can be used to prepare the 5-fluoroindole starting material. This is followed by an alkylation step, typically a Friedel-Crafts type reaction, at the electron-rich C3 position of the indole ring.
Reaction Scheme:
-
Step 1 (Fischer Indole Synthesis): Reaction of (4-fluorophenyl)hydrazine with a suitable ketone or aldehyde followed by acid-catalyzed cyclization to yield 5-fluoroindole.
-
Step 2 (Alkylation): Reaction of 5-fluoroindole with a reagent such as γ-butyrolactone in the presence of a base or succinic anhydride followed by reduction. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed to reduce the resulting ketone to the desired butyric acid side chain.[5]
Analytical Protocol: LC-MS/MS Quantification
For the precise quantification of 5-Fluoroindole-3-butyric Acid in biological or environmental samples, a method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is recommended.[6]
Principle: The sample is first subjected to an extraction and purification process to isolate the analyte and remove interfering matrix components. The purified extract is then injected into an HPLC system for chromatographic separation, followed by detection and quantification using a mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[6]
Methodology:
-
Sample Preparation:
-
Extraction: Samples (e.g., plant tissue, microbial culture supernatant) are extracted with a suitable solvent, such as methanol containing 1% formic acid to ensure the analyte is in its protonated form.[6]
-
Purification: The crude extract is purified using Solid Phase Extraction (SPE) with a cartridge like Oasis HLB to remove salts and polar impurities.[6]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids.[6]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition (e.g., [M-H]⁻ → product ion).[6]
-
Quantification: Analyte concentration is determined by comparing its peak area to that of a calibration curve generated from authentic standards.
-
Biological Context and Signaling
Indole-3-butyric acid (IBA) is a naturally occurring plant auxin that acts as a precursor to the primary auxin, Indole-3-acetic acid (IAA).[8] IBA is converted to IAA through a process of β-oxidation within cellular organelles called peroxisomes.[8] It is highly probable that 5-Fluoroindole-3-butyric Acid undergoes a similar metabolic conversion, potentially acting as a slow-release source of 5-Fluoro-IAA.
This metabolic pathway is significant as it regulates auxin homeostasis and activity within the plant, influencing processes such as root development.[8]
Safety and Handling
Based on the hazard statements for the parent compound and similar fluorinated indoles, 5-Fluoroindole-3-butyric Acid should be handled with appropriate care.
| Hazard Information | Details | Citations |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][9] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [1] |
Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
- 1. 5-Fluoroindole-3-butyric acid | 319-72-2 [sigmaaldrich.com]
- 2. 5-Fluoroindole-3-butyric Acid | LGC Standards [lgcstandards.com]
- 3. 4-(5-FLUORO-1H-INDOL-3-YL)-BUTYRIC ACID | 319-72-2 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. quora.com [quora.com]
- 6. A liquid chromatography tandem mass spectrometry method for simultaneous determination of acid/alkaline phytohormones in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Indole-3-butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. grokipedia.com [grokipedia.com]
- 9. 5-Fluoroindole | C8H6FN | CID 67861 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Evolving Landscape of Plant Growth Regulation: A Technical Guide to the Biological Activity of Fluorinated Indole Auxins
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules has revolutionized pharmaceuticals and agrochemicals by enhancing metabolic stability, lipophilicity, and binding affinity. In the realm of plant science, this approach has led to the development of fluorinated indole auxins, synthetic analogs of the principal plant hormone, indole-3-acetic acid (IAA). These modified auxins exhibit a wide spectrum of biological activities, from potent growth promotion to herbicidal effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of fluorinated indole auxins. It details key experimental protocols for their evaluation and presents quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates the complex signaling pathways and experimental workflows through detailed diagrams, offering a critical resource for researchers engaged in the development of novel plant growth regulators and herbicides.
Synthesis of Fluorinated Indole Auxins
The synthesis of fluorinated indole auxins typically involves the introduction of fluorine or fluorine-containing moieties onto the indole ring or the acetic acid side chain of the parent molecule. The specific synthetic route depends on the desired position and nature of the fluorine substitution.
A common strategy for synthesizing indole-ring-fluorinated auxins, such as 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA), begins with a substituted nitro- or aminobenzotrifluoride.[1][2][3] The indole ring is constructed through established methods like the Fischer, Leimgruber-Batcho, or Reissert indole synthesis, followed by the elaboration of the C3-acetic acid side chain.
For instance, the synthesis of 4-CF₃-IAA can be achieved starting from 2-methyl-3-nitrobenzotrifluoride.[2][3] The process involves the formation of 4-trifluoromethylindole, followed by its conversion to 4-trifluoromethylindole-3-acetonitrile, which is then hydrolyzed to yield the final product, 4-CF₃-IAA.[2][3]
Below is a generalized workflow for the synthesis of a fluorinated indole-3-acetic acid derivative.
References
- 1. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Core Mechanism of Action of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(5-Fluoro-1h-indol-3-yl)butanoic acid is a fluorinated indole derivative. The indole nucleus is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1][2][3] The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its therapeutic efficacy.[1][4]
Structurally, 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is an analog of the plant hormone Indole-3-butyric acid and shares features with non-steroidal anti-inflammatory drugs (NSAIDs) of the arylalkanoic acid class. Given the prevalence of indole-containing compounds as anti-inflammatory agents, this guide will explore the most probable mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary hypothesized mechanism of action for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[5][6]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[6]
By inhibiting COX enzymes, 4-(5-Fluoro-1h-indol-3-yl)butanoic acid would reduce the synthesis of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects. The selectivity of the compound for COX-1 versus COX-2 would determine its efficacy and side-effect profile. Non-selective COX inhibitors, like many traditional NSAIDs, can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.
Signaling Pathway: Prostaglandin Biosynthesis
The inhibition of COX enzymes by 4-(5-Fluoro-1h-indol-3-yl)butanoic acid would interrupt the prostaglandin biosynthesis pathway. This pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by COX enzymes into the unstable intermediate, Prostaglandin H2 (PGH2). PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), each with distinct biological activities.[6][7][8]
References
- 1. Synthesis of Substituted Fluoro Indole as an Anti Inflammatory Agent - ProQuest [proquest.com]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The biosynthesis and metabolism of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 3,3'-Diindolylmethane (DIM): Properties, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diindolylmethane (DIM), bearing the CAS number 1968-05-4, is a significant bioactive compound originating from the acidic condensation of indole-3-carbinol (I3C). I3C is a natural phytochemical found in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1][2] Recognized for its potential as a chemopreventive and therapeutic agent, DIM has garnered considerable attention within the scientific community.[1][2] Its pleiotropic effects are attributed to its ability to modulate multiple critical cellular signaling pathways that are often dysregulated in various cancers and other diseases.[3][4] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and key mechanisms of action of DIM, supplemented with detailed experimental protocols and visual representations of its engagement with cellular pathways.
Physicochemical and Biological Properties
DIM is a white to off-white crystalline solid.[5] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 1968-05-4 | |
| Molecular Formula | C₁₇H₁₄N₂ | |
| Molecular Weight | 246.31 g/mol | |
| Melting Point | 165-169 °C | [5] |
| Vapor Pressure | 8.07E-10 mmHg at 25°C | [5] |
| Appearance | White to off-white crystalline powder | [5] |
Solubility
DIM exhibits poor solubility in water but is soluble in various organic solvents. This characteristic is a critical consideration for its formulation and bioavailability in both in vitro and in vivo studies.[6]
| Solvent | Solubility | Reference |
| Water | Insoluble/Sparingly soluble | [6] |
| Ethanol | ~15-20 mg/mL | |
| DMSO | ~30-49 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL |
Core Mechanisms of Action & Signaling Pathways
DIM exerts its biological effects through the modulation of several key signaling pathways implicated in cell growth, proliferation, apoptosis, and inflammation. Its multifaceted mechanism of action makes it a compound of interest for various therapeutic applications, particularly in oncology.
PI3K/Akt/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its overactivation is a common feature in many cancers.[3][7] DIM has been shown to inhibit this pathway at multiple levels. It can directly inhibit PI3K activity and the subsequent phosphorylation and activation of Akt.[3][7] This disruption of Akt signaling can, in turn, affect downstream effectors, including the mammalian target of rapamycin (mTOR), leading to reduced cell proliferation and induction of apoptosis.[7][8]
NF-κB Pathway Inhibition
Nuclear factor-kappaB (NF-κB) is a transcription factor that plays a crucial role in the inflammatory response and cell survival.[9] Its constitutive activation is linked to cancer development and resistance to chemotherapy.[9] DIM has been demonstrated to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, the inhibitor of NF-κB.[4] This action blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival.[4][10]
Androgen Receptor (AR) Antagonism
DIM functions as a potent androgen receptor (AR) antagonist.[11][12] In prostate cancer cells, it competitively inhibits the binding of dihydrotestosterone (DHT) to the AR.[11] Furthermore, DIM has been shown to inhibit the nuclear translocation of the AR and down-regulate the expression of AR and its target genes, such as prostate-specific antigen (PSA).[11][13][14] This anti-androgenic activity contributes to its anti-proliferative and pro-apoptotic effects in hormone-sensitive prostate cancer.[12][13]
Modulation of Estrogen Metabolism
DIM plays a significant role in modulating estrogen metabolism, which is crucial in the context of hormone-dependent cancers like breast cancer.[2][15] It promotes the metabolic conversion of estrogen to the less potent and potentially anti-carcinogenic 2-hydroxyestrone (2-OHE1) over the more proliferative 16α-hydroxyestrone (16α-OHE1).[2][15] This shift in the ratio of estrogen metabolites is considered a key mechanism of its chemopreventive effects.[2]
Experimental Protocols
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
3,3'-Diindolylmethane (DIM) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DIM from the stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of DIM. Include a vehicle control (medium with the same concentration of DMSO as the highest DIM concentration). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. To ensure complete solubilization, place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light.[18]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Androgen Receptor Activity (Dual-Luciferase Reporter Assay)
This assay is used to quantify the effect of DIM on androgen receptor transcriptional activity.[19][20]
Materials:
-
Prostate cancer cell line (e.g., LNCaP or PC-3)
-
Androgen receptor expression vector (if using AR-negative cells like PC-3)
-
Androgen response element (ARE)-luciferase reporter vector (e.g., pARE-Luc)
-
Renilla luciferase control vector (e.g., pRL-TK) for transfection normalization
-
Transfection reagent
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the ARE-luciferase reporter vector, the Renilla luciferase control vector, and, if necessary, the androgen receptor expression vector using a suitable transfection reagent according to the manufacturer's protocol.[19]
-
Compound Treatment: After transfection (typically 24 hours), replace the medium with fresh medium containing various concentrations of DIM, a known agonist (e.g., DHT) as a positive control, and a vehicle control.[19]
-
Cell Lysis: After the desired incubation period (e.g., 24 hours), remove the medium and wash the cells with PBS. Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.[20][21]
-
Luciferase Activity Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. The results will indicate the extent to which DIM inhibits androgen receptor-mediated gene transcription.
Protein Expression Analysis (Western Blot)
Western blotting is used to detect changes in the expression levels of specific proteins within the signaling pathways affected by DIM.[24][25]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to target proteins (e.g., phospho-Akt, total Akt, p65, AR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with DIM for the desired time and at various concentrations. Lyse the cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates (equal amounts of protein per lane) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[24]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24][26]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation status upon DIM treatment.
Conclusion
3,3'-Diindolylmethane is a promising natural compound with well-documented anti-cancer and chemopreventive properties. Its ability to modulate multiple, critical cellular signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and androgen receptor pathways, as well as estrogen metabolism, underscores its therapeutic potential. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate mechanisms of DIM and explore its utility in drug development. A thorough understanding of its properties and mechanisms of action is essential for harnessing its full potential in clinical applications.
References
- 1. DIM (3,3′-diindolylmethane) confers protection against ionizing radiation by a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,3′-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear translocation of nuclear factor-{kappa}B contributes to 3,3'-diindolylmethane-induced apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Mammalian Target of Rapamycin Repression by 3,3'-Diindolylmethane Inhibits Invasion and Angiogenesis in Platelet-Derived Growth Factor-D–Overexpressing PC3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inactivation of NF-kappaB by 3,3'-diindolylmethane contributes to increased apoptosis induced by chemotherapeutic agent in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,3'-Diindolylmethane suppresses the inflammatory response to lipopolysaccharide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plant-derived 3,3'-Diindolylmethane is a strong androgen antagonist in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple therapeutic and preventive effects of 3,3′-diindolylmethane on cancers including prostate cancer and high grade prostatic intraepithelial neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Down-regulation of androgen receptor by 3,3'-diindolylmethane contributes to inhibition of cell proliferation and induction of apoptosis in both hormone-sensitive LNCaP and insensitive C4-2B prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DIM (diindolylmethane) enhances metabolism of oestrogens - Cancer - Nutranews [nutranews.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. benchchem.com [benchchem.com]
- 19. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 20. assaygenie.com [assaygenie.com]
- 21. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 22. Dual-Luciferase® Reporter Assay System Protocol [promega.com.cn]
- 23. bosterbio.com [bosterbio.com]
- 24. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Guide to western blot quantification | Abcam [abcam.com]
Spectroscopic and Synthetic Profile of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally analogous compounds to predict its spectroscopic profile. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of fluorinated indole derivatives in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid. These predictions are based on the analysis of related compounds, including 5-fluoro-2-methyl-1H-indole and indole-3-butyric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10.9 | br s | 1H | N-H (indole) |
| ~7.3-7.4 | dd | 1H | Ar-H |
| ~7.2-7.3 | m | 1H | Ar-H |
| ~6.9-7.0 | td | 1H | Ar-H |
| ~7.1 | s | 1H | C2-H (indole) |
| ~2.8 | t | 2H | -CH₂- (butanoic acid α) |
| ~2.2 | t | 2H | -CH₂- (butanoic acid γ) |
| ~1.9 | p | 2H | -CH₂- (butanoic acid β) |
| ~12.1 | s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (carboxylic acid) |
| ~158 (d) | C5-F (indole) |
| ~135 | C7a (indole) |
| ~125 | C3a (indole) |
| ~123 | C2 (indole) |
| ~112 (d) | C4 (indole) |
| ~110 (d) | C6 (indole) |
| ~110 | C3 (indole) |
| ~34 | -CH₂- (butanoic acid α) |
| ~26 | -CH₂- (butanoic acid β) |
| ~24 | -CH₂- (butanoic acid γ) |
Note: 'd' denotes a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretch (indole) |
| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium | C=C stretch (aromatic) |
| ~1200 | Medium | C-N stretch |
| ~1100 | Medium | C-F stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 221.08 | [M]⁺ (Molecular Ion) |
| 176.08 | [M - COOH]⁺ |
| 130.05 | [Indole moiety]⁺ |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid, based on established chemical principles.
Synthesis Protocol: Fischer Indole Synthesis
A plausible synthetic route to 4-(5-Fluoro-1H-indol-3-yl)butanoic acid is the Fischer indole synthesis.
Reactants:
-
4-Fluorophenylhydrazine
-
5-Oxooctanoic acid
Procedure:
-
Condensation: 4-Fluorophenylhydrazine and 5-oxooctanoic acid are reacted in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., sulfuric acid or polyphosphoric acid). The mixture is heated to form the corresponding phenylhydrazone intermediate.
-
Cyclization: The temperature is elevated to induce cyclization of the phenylhydrazone. This step involves a[1][1]-sigmatropic rearrangement to form the indole ring.
-
Work-up and Purification: The reaction mixture is cooled and neutralized. The crude product is extracted with an organic solvent. The solvent is evaporated, and the residue is purified by column chromatography or recrystallization to yield the final product.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Instrumentation: The spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Acquisition: A background spectrum is collected prior to the sample spectrum. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualizations
Synthetic and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic analysis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Caption: Synthetic and Analytical Workflow for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Logical Relationship of Spectroscopic Techniques
The following diagram illustrates the logical relationship between different spectroscopic techniques in elucidating the chemical structure of the target compound.
Caption: Logical workflow for spectroscopic structure elucidation.
References
In Vitro Stability of 5-Fluoroindole-3-butyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required to assess the in vitro stability of 5-Fluoroindole-3-butyric Acid. In the absence of direct published stability data for this specific compound, this document outlines a robust framework for its evaluation based on established protocols for analogous indole-containing molecules and general best practices in drug discovery. The guide details experimental designs for determining chemical stability, metabolic stability in liver microsomes, and stability in plasma. It includes hypothetical data tables for clear presentation of potential outcomes, detailed experimental protocols, and visualizations of workflows and potential metabolic pathways to aid in the design and execution of stability studies. The influence of fluorination on the stability of small molecules is also discussed to provide context for the interpretation of results.
Introduction
5-Fluoroindole-3-butyric Acid is an indole derivative with potential applications in various fields of biomedical research. The substitution of a hydrogen atom with fluorine on the indole ring can significantly alter the physicochemical and pharmacological properties of the parent molecule, Indole-3-butyric acid (IBA). Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2] The C-F bond is stronger than a C-H bond, making it more resistant to oxidative metabolism.[1] Therefore, understanding the in vitro stability of 5-Fluoroindole-3-butyric Acid is a critical step in its development as a research tool or therapeutic agent.
This guide will cover three key aspects of in vitro stability:
-
Chemical Stability: The intrinsic stability of the molecule in aqueous solution under various pH and temperature conditions.
-
Metabolic Stability: The susceptibility of the molecule to metabolism by drug-metabolizing enzymes, typically assessed using liver microsomes.
-
Plasma Stability: The stability of the molecule in the presence of plasma enzymes.
Data Presentation: Hypothetical Stability Data
The following tables are presented as templates for summarizing the quantitative data obtained from the stability studies outlined in this guide.
Table 1: Chemical Stability of 5-Fluoroindole-3-butyric Acid in Aqueous Buffers
| pH | Temperature (°C) | Incubation Time (hours) | % Remaining (Mean ± SD) | Half-life (t½) (hours) | Degradation Products Detected |
| 4.0 | 37 | 0 | 100 ± 0.0 | - | None |
| 24 | 98.5 ± 1.2 | > 100 | Not Appreciable | ||
| 48 | 97.1 ± 1.5 | > 100 | Not Appreciable | ||
| 7.4 | 37 | 0 | 100 ± 0.0 | - | None |
| 24 | 99.2 ± 0.8 | > 100 | Not Appreciable | ||
| 48 | 98.8 ± 1.1 | > 100 | Not Appreciable | ||
| 9.0 | 37 | 0 | 100 ± 0.0 | - | None |
| 24 | 96.3 ± 2.1 | ~80 | Degradant A | ||
| 48 | 92.8 ± 2.5 | ~80 | Degradant A |
Table 2: Metabolic Stability of 5-Fluoroindole-3-butyric Acid in Human Liver Microsomes
| Time (minutes) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 5 | 85.2 ± 3.4 |
| 15 | 60.1 ± 4.1 |
| 30 | 35.8 ± 3.9 |
| 60 | 12.5 ± 2.7 |
| Calculated Parameters | |
| Half-life (t½) (minutes) | 25.5 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 27.2 |
Table 3: Stability of 5-Fluoroindole-3-butyric Acid in Human Plasma
| Time (minutes) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 30 | 98.7 ± 1.3 |
| 60 | 97.5 ± 1.8 |
| 120 | 95.9 ± 2.0 |
| Calculated Parameters | |
| Half-life (t½) (minutes) | > 120 |
Experimental Protocols
Chemical Stability Assessment
Objective: To determine the intrinsic chemical stability of 5-Fluoroindole-3-butyric Acid in aqueous solutions at different pH values.
Methodology:
-
Preparation of Buffers: Prepare aqueous buffers at pH 4.0 (e.g., citrate buffer), 7.4 (e.g., phosphate-buffered saline), and 9.0 (e.g., borate buffer).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoroindole-3-butyric Acid in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Incubation: Dilute the stock solution into each buffer to a final concentration of 10 µM. Incubate the solutions at 37°C.
-
Sampling: At specified time points (e.g., 0, 24, and 48 hours), withdraw an aliquot from each incubation mixture.
-
Sample Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to quantify the remaining parent compound.
Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of 5-Fluoroindole-3-butyric Acid to phase I metabolism by cytochrome P450 enzymes.
Methodology:
-
Reagent Preparation:
-
Incubation Mixture Preparation: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and 5-Fluoroindole-3-butyric Acid (final concentration 1 µM).[5]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.[3]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[5][6]
-
Controls: Include control incubations without the NADPH-regenerating system to assess non-CYP mediated degradation and a control with a known stable compound (negative control) and a known labile compound (positive control).[6]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Data Analysis: Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.
Plasma Stability Assessment
Objective: To assess the stability of 5-Fluoroindole-3-butyric Acid to enzymatic degradation in plasma.
Methodology:
-
Plasma Preparation: Thaw pooled human plasma at 37°C.
-
Stock Solution: Prepare a 10 mM stock solution of 5-Fluoroindole-3-butyric Acid in DMSO.
-
Incubation: Spike the stock solution into the plasma to a final concentration of 1 µM and incubate at 37°C.
-
Sampling: At specified time points (e.g., 0, 30, 60, and 120 minutes), withdraw an aliquot of the plasma mixture.[7]
-
Protein Precipitation: Terminate the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard to precipitate plasma proteins.[8]
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS.
-
Data Analysis: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample to calculate the half-life.[7]
Visualizations
Experimental Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. mttlab.eu [mttlab.eu]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Plasma Stability Assay | Domainex [domainex.co.uk]
A Technical Guide to the Discovery and History of Synthetic Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, from the essential amino acid tryptophan to potent pharmaceuticals, has driven over a century of research into methods for its synthesis. This technical guide provides an in-depth exploration of the discovery and historical development of key synthetic methodologies for accessing the indole core. It further details the synthesis and pharmacological properties of several landmark drugs derived from these synthetic strategies, offering a comprehensive resource for professionals in drug discovery and development.
I. Foundational Methods in Indole Synthesis: A Historical Perspective
The journey to mastering the synthesis of the indole ring system is marked by the contributions of numerous pioneering chemists. This section details the seminal methods that laid the groundwork for modern indole chemistry.
Baeyer-Emmerling Indole Synthesis (1869)
The earliest foray into indole synthesis was pioneered by Adolf von Baeyer and Adolph Emmerling in 1869. Their method involved the reduction of o-nitrocinnamic acid with iron filings in a strongly basic solution.[1] This reaction proceeds through the reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular condensation with the alkene and subsequent decarboxylation to furnish the indole ring.[1]
Fischer Indole Synthesis (1883)
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis remains one of the most widely utilized methods for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3] The versatility and broad substrate scope of this reaction have made it a cornerstone in the synthesis of a multitude of indole-containing natural products and pharmaceuticals, including the triptan class of antimigraine drugs.[2][3]
Reissert Indole Synthesis (1897)
Arnold Reissert developed a method for indole synthesis starting from o-nitrotoluene and diethyl oxalate.[4] The reaction involves a base-catalyzed condensation to form an ethyl o-nitrophenylpyruvate intermediate.[4] This intermediate then undergoes reductive cyclization, typically with zinc in acetic acid, to yield indole-2-carboxylic acid, which can be subsequently decarboxylated to the parent indole.[4]
Madelung Synthesis (1912)
In 1912, Walter Madelung reported the intramolecular cyclization of N-phenylamides at high temperatures using a strong base to produce indoles.[5] The original conditions were harsh, often requiring temperatures between 200–400 °C with bases like sodium or potassium alkoxides.[5] Modern modifications, however, have been developed to proceed under milder conditions.[5]
Nenitzescu Indole Synthesis (1929)
Costin Nenițescu discovered a method for the synthesis of 5-hydroxyindoles in 1929.[6] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester.[6] The 5-hydroxyindole scaffold is a key structural motif in several biologically important molecules, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[6]
Gassman Indole Synthesis (1973)
Paul Gassman developed a one-pot synthesis of substituted indoles from an aniline and a ketone bearing a thioether substituent.[7] The reaction proceeds through a series of intermediates without their isolation and is particularly useful for preparing 3-thioalkylindoles, which can be subsequently desulfurized.[7]
Leimgruber-Batcho Indole Synthesis (1971)
A highly efficient and versatile method for indole synthesis was developed by Willy Leimgruber and Andrew Batcho. This two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often with a secondary amine like pyrrolidine.[8][9] The resulting enamine is then reductively cyclized to the indole.[8][9] This method is lauded for its high yields, mild reaction conditions, and the ready availability of starting materials.[8]
Bartoli Indole Synthesis (1989)
Giuseppe Bartoli and his colleagues developed a novel approach to synthesize 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[10] A key feature of this reaction is the necessity of the ortho-substituent, with bulkier groups generally leading to higher yields.[10] The reaction requires three equivalents of the vinyl Grignard reagent.[10]
II. Experimental Protocols for Key Indole Syntheses
This section provides detailed, step-by-step experimental procedures for several of the foundational indole synthesis methods.
Fischer Indole Synthesis: Preparation of 2-Phenylindole
This procedure is adapted from Organic Syntheses.
Procedure:
-
Preparation of Acetophenone Phenylhydrazone: In a suitable flask, a mixture of acetophenone (40 g, 0.33 mole) and phenylhydrazine (36 g, 0.33 mole) is warmed on a steam bath for one hour. The resulting hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The mixture is cooled, and the crystals are collected by filtration, washed with cold ethanol, and dried. A second crop can be obtained by concentrating the mother liquor. The total yield of acetophenone phenylhydrazone is typically 61–64 g (87–91%), with a melting point of 105–106 °C.[11]
-
Cyclization to 2-Phenylindole: In a 1-L beaker, 100 g (0.48 mole) of acetophenone phenylhydrazone and 500 g of anhydrous zinc chloride are thoroughly mixed. The beaker is placed in an oil bath preheated to 170 °C. The mixture becomes liquid within 3-4 minutes, and white fumes evolve. The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification into a hard mass, 200 g of clean sand is stirred into the reaction mixture.[11]
-
Workup and Purification: The zinc chloride is dissolved by digesting the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are collected by filtration. The solid is then boiled with 600 mL of 95% ethanol. The hot solution is decolorized with Norit (activated carbon) and filtered. The filtrate is cooled to room temperature to crystallize the product. A second crop can be obtained from the mother liquor. The total yield of 2-phenylindole is typically 35–39 g (72–80%).[11]
Leimgruber-Batcho Indole Synthesis: Preparation of 4-Benzyloxyindole
This procedure is adapted from Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 63, p.214 (1985).
Procedure:
-
Preparation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: A solution of 6-benzyloxy-2-nitrotoluene (175.4 g, 0.72 mol) in 400 mL of dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol). The solution is heated at reflux (110 °C) for 3 hours under a nitrogen atmosphere and then allowed to cool to room temperature. The volatile components are removed on a rotary evaporator. The resulting red residue is dissolved in 200 mL of methylene chloride and 1.60 L of methanol. The solution is concentrated to about 1.40 L and cooled to 5 °C. The red crystalline product is collected by filtration and washed with cold methanol. A second crop can be obtained from the mother liquor. The total yield is approximately 222 g.[12]
-
Reductive Cyclization to 4-Benzyloxyindole: A suspension of Raney nickel (about 30 g) in 400 mL of ethanol and 400 mL of tetrahydrofuran is placed in a 2-L hydrogenation flask. The catalyst is saturated with hydrogen. A solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (100 g, 0.31 mol) in 400 mL of tetrahydrofuran is added, and the mixture is hydrogenated at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed. The catalyst is removed by filtration through Celite, and the filtrate is concentrated on a rotary evaporator. The residue is dissolved in ether, washed with water and brine, dried over sodium sulfate, and concentrated to give a dark oil. The crude product is distilled under reduced pressure to afford 4-benzyloxyindole as a colorless oil, which solidifies on standing. The yield is typically 55.5–58.0 g (80–84%).[12]
III. Prominent Synthetic Indole Derivatives in Medicine
The synthetic methodologies described above have enabled the development of numerous indole-containing drugs with significant therapeutic impact. This section highlights key examples, their synthesis, and pharmacological action.
Sumatriptan: A Breakthrough in Migraine Treatment
Sumatriptan, a member of the triptan class of drugs, is a selective serotonin (5-HT) receptor agonist used for the acute treatment of migraine headaches. Its synthesis often employs the Fischer indole synthesis as a key step.
Signaling Pathway: Sumatriptan exerts its therapeutic effect by binding to and activating 5-HT1B and 5-HT1D receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade results in the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release, alleviating migraine pain.
Indomethacin: A Potent Non-Steroidal Anti-Inflammatory Drug (NSAID)
Indomethacin, a widely used NSAID, was first synthesized in the early 1960s.[13] Its synthesis is a classic example of the application of the Fischer indole synthesis.[14]
Signaling Pathway: Indomethacin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this pathway, indomethacin reduces the production of prostaglandins.
Ondansetron: A Selective 5-HT3 Receptor Antagonist
Ondansetron is a highly selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. Its synthesis can be achieved through various routes, with some methods employing the Fischer indole synthesis.
Signaling Pathway: The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it allows the influx of cations (primarily Na+ and K+), leading to neuronal depolarization. Ondansetron acts as a competitive antagonist at this receptor, blocking the action of serotonin and thereby preventing the emetic signal.
Zafirlukast: A Leukotriene Receptor Antagonist
Zafirlukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. Its synthesis involves the construction of a substituted indole core.
Signaling Pathway: Zafirlukast is a competitive and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes are potent inflammatory mediators that cause bronchoconstriction, increased vascular permeability, and mucus secretion. By blocking the CysLT1 receptor, zafirlukast inhibits these effects, leading to improved asthma control.
References
- 1. Synthesis of indomethacin analogues for evaluation as modulators of MRP activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indometacin synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Indoles Synthesis [quimicaorganica.org]
- 13. benchchem.com [benchchem.com]
- 14. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
An In-depth Technical Guide on the Potential Physiological Effects of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(5-Fluoro-1H-indol-3-yl)butanoic acid is a synthetic auxin analog. Its core structure is based on Indole-3-butyric acid (IBA), a widely recognized plant hormone that plays a crucial role in root development and overall plant growth. The key distinguishing feature of this compound is the fluorine atom substituted at the 5th position of the indole ring. This substitution is anticipated to modify its chemical properties and physiological effects. In pharmaceuticals, fluorination is a common strategy to enhance metabolic stability and bioavailability. In agrochemicals, it can alter the efficacy and specificity of active compounds. This document provides a comprehensive overview of the known effects of IBA and the influence of fluorination on similar molecules, establishing a predictive framework for the physiological effects of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Core Compound Profile: Indole-3-Butyric Acid (IBA)
IBA is a phytohormone belonging to the auxin class, primarily known for its ability to stimulate adventitious root formation in plant cuttings.[1] While structurally similar to the main endogenous auxin, Indole-3-acetic acid (IAA), IBA is more stable, making it a preferred choice for horticultural and research applications.[1][2]
Mechanism of Action
The primary mechanism through which IBA exerts its auxin-like effects is its conversion into IAA within the plant's peroxisomes, a process analogous to the β-oxidation of fatty acids.[1][3] This conversion suggests that IBA acts as a slow-release source of IAA, providing a sustained hormonal signal.[1] There is also evidence to suggest that IBA may have some intrinsic auxin activity, independent of its conversion to IAA.[1] The downstream signaling cascade of IAA involves the degradation of Aux/IAA repressor proteins, which in turn liberates Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.[1]
Key Physiological Effects of IBA
-
Stimulation of Adventitious Root Formation: This is the most well-documented effect of IBA, crucial for the vegetative propagation of plants.[1][4][5]
-
Modulation of Root Architecture: IBA can induce the formation of lateral roots.[6]
-
Cell Elongation and Division: Like other auxins, IBA promotes cell elongation and division, contributing to overall plant growth.[4]
-
Influence on Fruit Development: It can enhance fruit set and development.[5]
-
Response to Stress: IBA has been shown to mitigate the negative effects of salinity and heavy metal stress in plants.[7]
The Influence of Fluorination on Indole Auxins
The introduction of fluorine atoms can significantly alter the biological activity of auxin analogs. Studies on compounds like 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA) and 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA) provide insights into the potential impact of the 5-fluoro substitution in the target molecule.
-
Enhanced Root-Promoting Activity: Halogenation at the 5-position of the indole nucleus in TFIBA analogs (e.g., 5-Br and 5-Cl) resulted in greater root growth-promoting activity than the non-substituted compound.[8] This suggests that a 5-fluoro substitution could similarly enhance this effect.
-
Altered Auxin/Antiauxin Behavior: TFIBA promotes root elongation but can inhibit hypocotyl growth, exhibiting characteristics of both an auxin and an antiauxin.[9][10]
-
Interaction with Other Hormonal Pathways: The effects of TFIBA on root elongation appear to be independent of ethylene synthesis but may be related to ethylene action.[9][10]
-
Increased Stability: Fluorination can increase the metabolic stability of molecules, which may lead to a more sustained physiological response.
Predicted Physiological Effects of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid
Based on the properties of IBA and the observed effects of fluorination on related molecules, the following physiological effects can be hypothesized for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid:
-
Potent Root-Promoting Agent: The 5-fluoro substitution is likely to enhance the root-promoting capabilities compared to IBA.
-
Modified Growth Regulation: It may exhibit a unique profile of growth regulation, potentially promoting root growth while having different, possibly inhibitory, effects on shoot growth at certain concentrations.
-
Increased Metabolic Stability: The C-F bond is stronger than the C-H bond, which could lead to slower degradation and a longer duration of action within the plant.
-
Altered Receptor Binding and Transport: The electronegativity and size of the fluorine atom could alter its binding affinity to auxin receptors and its transport characteristics within the plant.
Quantitative Data from Related Compounds
The following tables summarize quantitative data from studies on IBA and the fluorinated analog TFIBA, which can serve as a benchmark for future studies on 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Table 1: Effect of Indole-3-Butyric Acid (IBA) on Carrot (Daucus carota L.) Growth Parameters [2]
| IBA Concentration (µM) | Plant Length (cm) | Shoot Length (cm) | Taproot Length (cm) | Taproot Diameter (cm) | Shoot Fresh Weight (g) | Taproot Fresh Weight (g) |
| 0 (Control) | 41.2 | 26.5 | 14.7 | 1.8 | 10.1 | 25.3 |
| 50 | 45.8 | 29.3 | 16.5 | 2.1 | 12.5 | 30.1 |
| 100 | 48.1 | 30.9 | 17.2 | 2.3 | 14.8 | 35.6 |
| 150 | 50.3 | 32.7 | 17.6 | 2.2 | 16.2 | 34.9 |
Table 2: Effect of 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA) on Lettuce (Lactuca sativa L.) Seedling Growth [9]
| Treatment | Primary Root Elongation (% of Control) | Hypocotyl Growth (% of Control) |
| Control | 100 | 100 |
| TFIBA (100 µM) | 140 | 65 |
Experimental Protocols
Protocol for Adventitious Root Formation Bioassay
This protocol is designed to test the efficacy of auxin-like compounds in promoting adventitious root formation from plant cuttings.
1. Plant Material Preparation:
- Select healthy, disease-free stock plants (e.g., mung bean, carnation, or Arabidopsis).
- Take cuttings of a uniform size (e.g., 5-7 cm in length) with a specific number of nodes.
- Remove the lower leaves to prevent rotting.
2. Treatment Application:
- Prepare a stock solution of the test compound (e.g., 4-(5-Fluoro-1H-indol-3-yl)butanoic acid) in a suitable solvent (e.g., ethanol or DMSO) and then dilute to the final concentrations (e.g., 10 µM, 50 µM, 100 µM) in a sterile liquid medium or distilled water.
- A control group with the solvent alone and a positive control with IBA should be included.
- Immerse the basal end of the cuttings in the treatment solutions for a defined period (e.g., 5-10 seconds for a quick dip or 24 hours for a prolonged soak).
3. Incubation:
- Plant the treated cuttings in a sterile rooting medium (e.g., perlite, vermiculite, or agar-solidified medium).
- Place the cuttings in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod, and high humidity).
4. Data Collection and Analysis:
- After a set period (e.g., 14-21 days), carefully remove the cuttings from the medium and wash the roots.
- Record the following parameters:
- Rooting percentage (%).
- Number of roots per cutting.
- Length of the longest root (cm).
- Total root length per cutting (cm).
- Root fresh and dry weight (mg).
- Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
Protocol for Extraction and Quantification of Endogenous Auxins by GC-MS/MS[11][12]
This protocol provides a high-throughput method for the accurate quantification of IAA and its precursors from small amounts of plant tissue.
1. Tissue Homogenization:
- Weigh 2-10 mg of fresh plant tissue and place it in a microcentrifuge tube.
- Add stable-labeled internal standards ([¹³C₆]IAA, [¹³C₈,¹⁵N]IBA, etc.) for accurate quantification.
- Add homogenization buffer and disrupt the tissue using a bead beater.
2. Analyte Purification:
- Centrifuge the homogenate to pellet debris.
- Use Solid Phase Extraction (SPE) tips for the purification of auxins from the supernatant. This step removes interfering compounds.
3. Derivatization:
- The purified analytes are chemically derivatized to increase their volatility for gas chromatography.
4. GC-MS/MS Analysis:
- The derivatized samples are injected into a gas chromatograph-mass spectrometer (GC-MS/MS).
- The analytes are separated by the gas chromatograph and then detected and quantified by the mass spectrometer using selected reaction monitoring (SRM).
- The abundance of the endogenous auxins is determined by comparing their signal to that of the known amount of added internal standard.
Visualizations: Signaling Pathways and Workflows
Caption: Simplified signaling pathway of auxin (IAA) in a plant cell.
Caption: Conversion of Indole-3-butyric acid (IBA) to Indole-3-acetic acid (IAA).
Caption: General experimental workflow for testing a novel auxin-like compound.
Conclusion and Future Directions
While the precise physiological effects of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid remain to be experimentally determined, the available evidence from its parent compound, IBA, and other fluorinated auxins provides a strong foundation for predicting its activity. It is likely to be a potent plant growth regulator, particularly in the context of root formation. The 5-fluoro substitution may enhance its stability and efficacy.
Future research should focus on direct experimental validation of these predicted effects. The protocols and comparative data presented in this guide offer a framework for such investigations. Key research questions include:
-
What is the optimal concentration range for its auxin-like activities?
-
Does it exhibit dual auxin/antiauxin properties?
-
How does the 5-fluoro substitution affect its metabolic fate and transport within the plant?
-
What is its spectrum of activity across different plant species?
Answering these questions will elucidate the full potential of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid as a tool for research, horticulture, and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 4. Indole-3-Butyric Acid Stimulates and Controls Plant Growth [powergrown.com]
- 5. nbinno.com [nbinno.com]
- 6. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Exogenous Application of Indole-3-Butyric Acid on Maize Plants Cultivated in the Presence or Absence of Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activities of Substituted 4,4,4-Trifluoro-3-(indoIe-3-)butyric Acids, Novel Fluorinated Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,4,4-trifluoro-3-(indole-3-)butyric acid promotes root elongation in Lactuca sativa independent of ethylene synthesis and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility of 5-Fluoroindole-3-butyric Acid in common lab solvents
An In-Depth Technical Guide to the Solubility of 5-Fluoroindole-3-butyric Acid in Common Laboratory Solvents
Introduction
5-Fluoroindole-3-butyric acid is a derivative of the auxin plant hormone Indole-3-butyric acid (IBA). The introduction of a fluorine atom to the indole ring can significantly alter the compound's physicochemical properties, including its solubility, which is a critical parameter in drug development and various research applications. Understanding the solubility of this compound in common laboratory solvents is essential for designing experiments, preparing formulations, and interpreting biological data.
This guide provides a comprehensive overview of the solubility of 5-Fluoroindole-3-butyric acid. Due to the limited availability of specific quantitative data for the fluorinated analog, this document presents detailed solubility data for the parent compound, Indole-3-butyric acid, as a reference. Furthermore, it offers a qualitative discussion on the expected impact of fluorination on solubility and provides detailed experimental protocols for determining solubility.
Expected Solubility Profile of 5-Fluoroindole-3-butyric Acid
The solubility of a molecule is influenced by its polarity, molecular weight, and the functional groups it contains. The structure of 5-Fluoroindole-3-butyric acid includes a nonpolar indole ring system, a polar carboxylic acid group, and a fluorine substituent.
The fluorine atom is highly electronegative and can affect the molecule's overall polarity and hydrophobicity. While the addition of a single fluorine atom does not drastically increase the molecular weight, it can influence intermolecular interactions. It is anticipated that 5-Fluoroindole-3-butyric acid will exhibit limited solubility in water and higher solubility in polar organic solvents. The carboxylic acid group suggests that its solubility will be pH-dependent, with increased solubility in alkaline solutions due to the formation of a more soluble salt.
Quantitative Solubility Data for Indole-3-butyric Acid (IBA)
As a close structural analog, the solubility of Indole-3-butyric acid (IBA) provides a valuable benchmark for estimating the solubility of 5-Fluoroindole-3-butyric acid. The following table summarizes the available quantitative solubility data for IBA in various common laboratory solvents.
| Solvent | Formula | Solubility | Temperature (°C) |
| Water | H₂O | ~0.25 g/L | 20 |
| Ethanol | C₂H₅OH | ~25 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | ≥ 35 mg/mL | Not Specified |
| Dimethylformamide (DMF) | (CH₃)₂NCH | ~25 mg/mL | Not Specified |
| Acetone | (CH₃)₂CO | Soluble (30-100 g/L) | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Soluble (30-100 g/L) | Not Specified |
| Benzene | C₆H₆ | > 1000 g/L | Not Specified |
| Chloroform | CHCl₃ | Insoluble (0.01-1 g/L) | Not Specified |
| Phosphate Buffered Saline (PBS, pH 7.2) | - | ~0.1 mg/mL | Not Specified |
| 1M Sodium Hydroxide (NaOH) | NaOH | Soluble | Not Specified |
Note: This data is for the parent compound Indole-3-butyric acid and should be used as an estimation for 5-Fluoroindole-3-butyric Acid. Actual solubility may vary.
Experimental Protocols for Solubility Determination
The following section details a standard experimental protocol for the quantitative determination of solubility using the shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.[1][2][3]
Objective
To determine the equilibrium solubility of 5-Fluoroindole-3-butyric Acid in a specific solvent at a controlled temperature.
Materials
-
5-Fluoroindole-3-butyric Acid (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of a Saturated Solution :
-
Add an excess amount of 5-Fluoroindole-3-butyric Acid to a glass vial. The excess solid is necessary to ensure that the solution reaches saturation.[3]
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Sample Collection and Preparation :
-
After equilibration, allow the suspension to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a pipette, avoiding any undissolved solid.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[4]
-
-
Quantification :
-
Prepare a series of standard solutions of 5-Fluoroindole-3-butyric Acid of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.
-
-
Calculation of Solubility :
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of a compound using the shake-flask method.
Caption: Experimental workflow for solubility determination using the shake-flask method.
References
Methodological & Application
HPLC method for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid analysis
An optimized High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid has been developed. This application note provides a detailed protocol for researchers, scientists, and drug development professionals, ensuring robust and reproducible results. The method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of indole derivatives.[1][2][3]
Introduction
4-(5-Fluoro-1h-indol-3-yl)butanoic acid is a fluorinated derivative of indole-3-butyric acid (IBA), a well-known plant hormone of the auxin family. The introduction of a fluorine atom can significantly alter the compound's physicochemical properties and biological activity, making its accurate quantification crucial in various research and development settings. This document outlines a validated HPLC method for the determination of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, suitable for purity assessments, stability studies, and quantification in different matrices.
The methodology is based on established principles for the separation of indole compounds, employing a reversed-phase column and an acidified mobile phase to ensure sharp, symmetrical peaks.[4][5] UV detection at 280 nm is selected based on the characteristic absorbance of the indole chromophore.[6][7]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The following table summarizes the instrumental parameters.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Reagents and Sample Preparation
-
Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water were used.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation Parameters
The developed method was validated for linearity, precision, and accuracy. The system suitability parameters were also assessed to ensure the performance of the chromatographic system.
System Suitability: System suitability was determined by injecting the 10 µg/mL standard solution six times. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (%) | ≤ 1.0% | 0.3% |
Linearity: The linearity of the method was evaluated by analyzing the prepared working standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 |
Data Presentation
The gradient elution program is detailed in Table 2. A typical retention time for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid under these conditions is approximately 7.5 minutes.
Table 2: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Visualizations
The following diagram illustrates the general workflow for the HPLC analysis of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
Caption: Workflow for the HPLC analysis of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation of Indole-3-butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. mtc-usa.com [mtc-usa.com]
Application Note: LC-MS/MS Protocol for the Detection of 5-Fluoroindole-3-butyric Acid
Introduction
5-Fluoroindole-3-butyric acid (5-FIBA) is a synthetic auxin, a class of plant growth regulators. Its structural similarity to the natural auxin, indole-3-butyric acid (IBA), makes it of interest to researchers in plant biology, agriculture, and drug development. Accurate and sensitive quantification of 5-FIBA in various matrices is crucial for understanding its metabolic fate, efficacy, and potential off-target effects. This application note describes a robust and sensitive method for the quantification of 5-Fluoroindole-3-butyric Acid using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for researchers, scientists, and drug development professionals requiring precise measurement of this compound.
Methodology
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed for the sensitive and selective quantification of 5-Fluoroindole-3-butyric Acid.[1] The sample preparation involves a straightforward extraction, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem quadrupole mass spectrometer.
Sample Preparation
For plant tissues, a common extraction method involves homogenization in methanol containing 1% formic acid.[1] The resulting extract is then purified using a solid-phase extraction (SPE) cartridge, such as an Oasis HLB, to remove interfering matrix components.[1] For analysis in biological fluids like plasma or serum, a protein precipitation step using a cold organic solvent like acetonitrile is typically employed.[2][3] It is crucial to ensure samples are as clean as possible, using volatile solvents and buffers to avoid contamination of the mass spectrometer.[4][5]
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase HPLC column, such as a C18 or a Phenyl Hydride column.[6][7] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, provides good peak shape and retention for indole derivatives.[7] Formic acid helps to protonate the analyte, which is beneficial for positive ion electrospray ionization.[5]
Mass Spectrometry
The detection of 5-FIBA is performed using a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[1] Specific precursor and product ion transitions for 5-FIBA must be determined by direct infusion of a standard solution into the mass spectrometer. For the related compound, indole-3-acetic acid, the protonated molecule [M+H]+ at m/z 176.1 and its fragment at m/z 130.0 are monitored.[8] A similar fragmentation pattern would be expected for 5-FIBA.
Quantitative Data Summary
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 1.00 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 3.00 ng/mL |
| Recovery | 80 - 110% |
| Precision (RSD%) | ≤ 15% |
Detailed Experimental Protocol
1. Materials and Reagents
-
5-Fluoroindole-3-butyric Acid analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., d4-Indole-3-butyric acid)
-
Oasis HLB SPE cartridges (for plant samples)
-
0.22 µm syringe filters
2. Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of 5-Fluoroindole-3-butyric Acid in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a stock solution of the internal standard at 1 mg/mL in methanol and dilute to a working concentration of 100 ng/mL.
3. Sample Preparation (Plant Tissue)
-
Homogenize 100 mg of plant tissue in 1 mL of methanol containing 1% formic acid.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Collect the supernatant and dilute with 4 mL of water.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, add the internal standard, and vortex.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. LC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 75mm[7]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 25 1.0 25 5.0 85 6.0 85 7.0 25 | 10.0 | 25 |
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 1 µL[7]
-
Column Temperature: 40 °C
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by optimizing for 5-FIBA (precursor ion) and its most abundant product ion.
-
Fragmentor Voltage: To be optimized
-
Collision Energy: To be optimized
5. Data Analysis
Quantify the concentration of 5-Fluoroindole-3-butyric Acid in the samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the standards.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 5-Fluoroindole-3-butyric Acid.
References
- 1. A liquid chromatography tandem mass spectrometry method for simultaneous determination of acid/alkaline phytohormones in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 3. ro.ecu.edu.au [ro.ecu.edu.au]
- 4. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]
- 7. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous extraction and HPLC determination of 3-indole butyric acid and 3-indole acetic acid in pea plant by using ionic liquid-modified silica as sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(5-Fluoro-1h-indol-3-yl)butanoic acid is a synthetic analog of the natural plant hormone auxin, specifically related to indole-3-butyric acid (IBA).[1][2][3] The introduction of a fluorine atom to the indole ring can potentially alter its chemical properties, such as stability and biological activity, making it a compound of interest for plant tissue culture applications.[4] Like other auxins, this compound is expected to play a crucial role in regulating plant growth and development, including cell division, elongation, and differentiation.[5][6][7] Its applications in plant tissue culture are anticipated to be in callus induction, shoot regeneration, and root formation.[8]
Disclaimer: The quantitative data presented in the following tables are hypothetical and for illustrative purposes. Optimal concentrations and specific effects of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid need to be empirically determined for different plant species and explant types.
Mechanism of Action: Auxin Signaling Pathway
Synthetic auxins like 4-(5-Fluoro-1h-indol-3-yl)butanoic acid are expected to function through the canonical auxin signaling pathway.[7][9][10] This pathway involves the perception of the auxin signal by receptor proteins, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes that regulate various cellular processes.[5][6][10]
Application Notes
Callus Induction
Callus, a mass of undifferentiated plant cells, is induced from explant tissues cultured on a nutrient medium supplemented with plant growth regulators.[8] Auxins are critical for initiating cell division and proliferation to form callus.[11][12] The concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is expected to significantly influence the frequency of callus induction and the morphology of the resulting callus.
Table 1: Hypothetical Effect of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid on Callus Induction from Tobacco Leaf Explants after 4 Weeks of Culture.
| Concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid (mg/L) | Callus Induction Frequency (%) | Callus Morphology | Callus Fresh Weight (g) |
| 0.0 (Control) | 5 | No significant callus | - |
| 0.5 | 65 | Friable, light yellow | 0.8 ± 0.2 |
| 1.0 | 95 | Friable, yellowish-green | 1.5 ± 0.3 |
| 2.0 | 98 | Compact, green | 1.2 ± 0.2 |
| 4.0 | 80 | Compact, brownish | 0.9 ± 0.3 |
Shoot Regeneration
The regeneration of shoots from callus is controlled by the ratio of auxin to cytokinin in the culture medium.[8] Generally, a lower auxin to cytokinin ratio promotes shoot formation. After callus induction, transferring the callus to a medium with a reduced concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid and an appropriate concentration of a cytokinin, such as 6-Benzylaminopurine (BAP), is expected to induce shoot organogenesis.
Table 2: Hypothetical Effect of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid and BAP on Shoot Regeneration from Tobacco Callus after 6 Weeks of Culture.
| Concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid (mg/L) | Concentration of BAP (mg/L) | Shoot Regeneration Frequency (%) | Average Number of Shoots per Explant | Average Shoot Length (cm) |
| 0.1 | 1.0 | 75 | 3.2 ± 0.5 | 1.8 ± 0.4 |
| 0.1 | 2.0 | 88 | 5.1 ± 0.8 | 2.5 ± 0.6 |
| 0.5 | 1.0 | 60 | 2.5 ± 0.4 | 1.5 ± 0.3 |
| 0.5 | 2.0 | 72 | 4.3 ± 0.7 | 2.1 ± 0.5 |
Root Formation
Once shoots have elongated, they are transferred to a rooting medium to induce the formation of adventitious roots.[13][14] Auxins are highly effective in promoting root initiation.[1][5][15] A medium supplemented with an optimal concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is anticipated to stimulate robust root development.
Table 3: Hypothetical Effect of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid on Root Formation from Regenerated Tobacco Shoots after 4 Weeks of Culture.
| Concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid (mg/L) | Rooting Frequency (%) | Average Number of Roots per Shoot | Average Root Length (cm) |
| 0.0 (Control) | 20 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| 0.1 | 85 | 5.4 ± 1.1 | 2.5 ± 0.5 |
| 0.5 | 98 | 8.9 ± 1.5 | 4.2 ± 0.8 |
| 1.0 | 95 | 7.1 ± 1.3 | 3.8 ± 0.7 |
| 2.0 | 70 | 4.3 ± 0.9 | 2.1 ± 0.4 |
Experimental Protocols
Protocol 1: Callus Induction
This protocol describes the steps for inducing callus formation from leaf explants using 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
1. Explant Preparation and Sterilization: a. Excise young, healthy leaves from the donor plant. b. Wash the leaves under running tap water for 10-15 minutes. c. In a laminar flow hood, immerse the leaves in 70% (v/v) ethanol for 30-60 seconds. d. Transfer the leaves to a 20% (v/v) commercial bleach solution (containing sodium hypochlorite) with a few drops of Tween-20 for 10-15 minutes. e. Rinse the leaves 3-4 times with sterile distilled water. f. Cut the sterilized leaves into small sections (approximately 1 cm²).
2. Culture Initiation: a. Prepare Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose and solidified with 8 g/L agar. b. Adjust the pH of the medium to 5.8 before autoclaving. c. After autoclaving and cooling, add a filter-sterilized stock solution of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid to achieve the desired final concentration (e.g., 1.0 mg/L). d. Dispense the medium into sterile petri dishes. e. Place the leaf explants onto the surface of the medium with the abaxial side in contact with the medium.
3. Incubation: a. Seal the petri dishes with parafilm. b. Incubate the cultures in the dark at 25 ± 2°C for 3-4 weeks, or until sufficient callus has formed.
Protocol 2: Shoot Regeneration
This protocol outlines the procedure for regenerating shoots from the induced callus.
1. Callus Transfer: a. Select healthy, friable callus and transfer it to fresh shoot regeneration medium.
2. Shoot Regeneration Medium: a. Prepare MS basal medium as described for callus induction. b. Supplement the medium with a low concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid (e.g., 0.1 mg/L) and a cytokinin like BAP (e.g., 2.0 mg/L).
3. Incubation: a. Incubate the cultures under a 16-hour photoperiod with cool white fluorescent light at 25 ± 2°C. b. Subculture the regenerating callus to fresh medium every 3-4 weeks.
4. Shoot Elongation: a. Once shoot primordia appear, transfer the callus to a medium with a reduced cytokinin concentration or no cytokinin to promote shoot elongation.
References
- 1. caissonlabs.com [caissonlabs.com]
- 2. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. Synthesis and Biological Activities of Substituted 4,4,4-Trifluoro-3-(indoIe-3-)butyric Acids, Novel Fluorinated Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Auxin - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Enhancement of shoot regeneration by treatment with inhibitors of auxin biosynthesis and transport during callus induction in tissue culture of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. An Efficient Protocol for Shoot Organogenesis and Plant Regeneration of Polygonummultiflorum – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. An efficient protocol for shoot regeneration and genetic transformation of pigeonpea [ Cajanus cajan (L) Millsp] using leaf explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Indole-3-Butyric Acid (IBA) in Promoting Root Growth
Introduction
Indole-3-butyric acid (IBA) is a synthetic auxin that serves as a powerful plant growth regulator, primarily utilized to stimulate adventitious root formation in stem cuttings and explants.[1][2] Structurally similar to the natural auxin indole-3-acetic acid (IAA), IBA is often preferred for horticultural and research applications due to its higher stability and reduced susceptibility to enzymatic degradation by plant tissues.[1] It is a key ingredient in many commercial rooting products and is instrumental in the vegetative propagation of a wide range of plant species.[2][3] IBA can act as a precursor to IAA, being converted into the active auxin within the plant, thereby contributing to the overall auxin pool that drives root development.[1][4]
Mechanism of Action
IBA promotes root growth through a multi-faceted mechanism that involves both direct action and conversion to IAA. The primary processes include:
-
Cell Division and Elongation: IBA stimulates cell division within the cambium and vascular tissues, which is a foundational step for the development of root primordia.[1]
-
Gene Expression Modulation: It influences the expression of genes associated with cell wall loosening and other developmental processes essential for root initiation.[1]
-
Conversion to IAA: IBA is considered a storage form of auxin that can be metabolized into the primary auxin, IAA, within peroxisomes.[5] This conversion provides a localized and sustained source of active auxin necessary for lateral root development.[4]
-
Interaction with other Hormones: IBA's effects are often synergistic with other plant hormones, such as cytokinins, to achieve an optimal balance between root and shoot development.[1]
-
Nitric Oxide (NO) Signaling: The conversion of IBA to IAA in peroxisomes is linked to the production of nitric oxide, which acts as a signaling molecule crucial for IBA-induced lateral root formation.[6]
Quantitative Data on IBA-Induced Rooting
The effectiveness of IBA is concentration-dependent and varies among plant species. The following tables summarize quantitative data from various studies.
Table 1: Effect of IBA on Rooting of Actinidia Species (Kiwi) [7]
| Species | IBA Conc. (ppm) | Rooting (%) | Number of Roots | Root Length (cm) | Dry Root Mass (g) |
| A. deliciosa | 0 (Control) | 8.33 | 0.42 | 0.25 | 0.00 |
| 100 | 100.00 | 10.08 | 3.58 | 0.02 | |
| 10,000 | 100.00 | 10.58 | 3.50 | 0.03 | |
| A. arguta | 0 (Control) | 8.33 | 0.50 | 0.25 | 0.00 |
| 100 | 100.00 | 11.58 | 4.08 | 0.04 | |
| 10,000 | 100.00 | 12.00 | 4.50 | 0.04 |
Table 2: Effect of IBA on Rooting of Variegated Scaevola taccada Cuttings [8]
| IBA Conc. (ppm) | Total Root Length (cm) | Total Root Surface Area (cm²) |
| 0 (Control) | ~100 | ~20 |
| 2,500 | ~300 | ~60 |
| 5,000 | ~300 | ~65 |
| 7,500 | ~300 | ~65 |
| 10,000 | ~300 | ~70 |
Table 3: Effect of IBA on Rooting of Dragon Fruit (Selenicereus undatus) Cuttings [9]
| IBA Conc. (ppm) | Root Length (cm) | Number of Roots | Fresh Root Weight (g) | Dry Root Weight (g) |
| 0 (Control) | 19.50 | 12.40 | 4.15 | 1.85 |
| 1,000 | 22.80 | 15.60 | 5.86 | 2.60 |
| 2,000 | 26.40 | 18.80 | 7.18 | 3.25 |
| 4,000 | 30.10 | 22.10 | 9.05 | 4.18 |
| 6,000 | 34.50 | 25.20 | 10.81 | 5.16 |
| 8,000 | 33.80 | 24.80 | 10.55 | 5.05 |
Table 4: Effect of IBA Soaking Time and Concentration on Rosemary (Rosmarinus officinalis) Cuttings [10]
| Soaking Time | IBA Conc. (ppm) | Number of Roots | Root Length (cm) |
| 1 hour | 0 (Control) | 5.5 | 1.9 |
| 20 | 10.2 | 2.2 | |
| 60 | 13.5 | 1.3 | |
| 100 | 17.8 | 1.5 | |
| 3 hours | 0 (Control) | 6.9 | 1.8 |
| 20 | 18.2 | 1.6 | |
| 60 | 27.8 | 1.4 | |
| 80 | 25.2 | 1.1 | |
| 6 hours | 0 (Control) | 7.3 | 1.8 |
| 20 | 19.5 | 1.6 | |
| 40 | 22.5 | 1.4 | |
| 80 | 18.2 | 0.4 |
Experimental Protocols
Protocol 1: Adventitious Rooting of Herbaceous Stem Cuttings
This protocol is a general guideline for inducing roots on herbaceous cuttings using a quick dip in an IBA solution.
Materials:
-
Indole-3-butyric acid (IBA)
-
75% Ethanol or 1N NaOH for dissolving IBA
-
Distilled water
-
Healthy stock plants for cuttings
-
Sharp, sterile scalpel or pruning shears
-
Propagation trays or pots
-
Rooting medium (e.g., 1:1 perlite and vermiculite, peat moss, or sand)[8]
-
Mist bed or humidity dome
-
Beakers, graduated cylinders, and volumetric flasks
Procedure:
-
Preparation of IBA Stock Solution (e.g., 10,000 ppm):
-
Weigh 100 mg of IBA powder.
-
Dissolve the IBA in a small amount of 75% ethanol (e.g., 1-2 mL). IBA is not readily soluble in water.[2]
-
Once dissolved, bring the final volume to 10 mL with distilled water to achieve a 10,000 ppm stock solution. Store in a cool, dark place.
-
-
Preparation of Working Solutions:
-
Prepare serial dilutions from the stock solution to achieve the desired final concentrations (e.g., 500 ppm, 1000 ppm, 2500 ppm). For example, to make 100 mL of a 1000 ppm solution, take 10 mL of the 10,000 ppm stock and add 90 mL of distilled water.
-
-
Collection and Preparation of Cuttings:
-
IBA Treatment:
-
Pour a small amount of the desired IBA working solution into a clean beaker.
-
Dip the basal 1-2 cm of each cutting into the solution for 3-5 seconds (quick dip method).[11]
-
For comparison, a control group should be dipped in a solution containing the same concentration of ethanol without IBA.
-
-
Planting and Incubation:
-
Immediately insert the treated cuttings into the pre-moistened rooting medium in propagation trays.
-
Place the trays on a mist bed or cover with a humidity dome to maintain high humidity.[8]
-
Maintain a suitable temperature (e.g., 20-25°C) and provide indirect light.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 30-60 days), carefully remove the cuttings from the medium.[8]
-
Gently wash the roots to remove the substrate.
-
Measure parameters such as rooting percentage (%), number of primary roots, and average root length (cm).
-
Root surface area and volume can be measured using software like WinRHIZO for more detailed analysis.[8]
-
Fresh and dry weight of the roots can also be recorded.
-
Protocol 2: In Vitro Rooting of Microshoots
This protocol is adapted for plant tissue culture applications to induce rooting on micropropagated shoots.
Materials:
-
Sterile microshoots
-
Basal plant tissue culture medium (e.g., Murashige and Skoog - MS)
-
Sucrose, agar, and myo-inositol
-
IBA (filter-sterilized)
-
Sterile culture vessels (e.g., test tubes, Magenta boxes)
-
Laminar flow hood
-
Autoclave
-
Growth chamber
Procedure:
-
Medium Preparation:
-
Prepare the basal medium (e.g., half-strength MS) supplemented with 2-3% sucrose and solidified with 0.7-0.8% agar.
-
Adjust the pH to 5.7-5.8 before autoclaving.
-
Autoclave the medium and dispense it into sterile culture vessels under a laminar flow hood.
-
-
IBA Addition:
-
Prepare a concentrated, filter-sterilized stock solution of IBA.
-
After the autoclaved medium has cooled to about 45-50°C, add the sterile IBA stock solution to achieve the desired final concentration (e.g., 0.1, 0.5, 1.0 mg/L). Swirl gently to mix.
-
Alternatively, for an IBA pulse treatment, shoots can be dipped in a higher concentration liquid IBA solution for a short period (e.g., 24 hours) before being transferred to a hormone-free medium.[5]
-
-
Inoculation:
-
Excise healthy microshoots (2-3 cm in length) from the multiplication culture.
-
Under sterile conditions, insert the basal end of each microshoot into the rooting medium.
-
-
Incubation:
-
Seal the culture vessels and place them in a growth chamber.
-
Maintain a photoperiod of 16 hours light/8 hours dark, a temperature of 23-25°C, and a light intensity of 40-60 µmol/m²/s.[5]
-
-
Data Collection:
-
Observe the cultures regularly for signs of root initiation.
-
After 3-4 weeks, record the percentage of rooted shoots, the number of roots per shoot, and the average root length.
-
Conclusion
Indole-3-butyric acid is a highly effective and stable auxin for promoting root growth across a vast range of plant species and propagation techniques. Its application, whether through quick dips for cuttings or inclusion in tissue culture media, significantly enhances the speed and success of rooting.[7][12] The optimal concentration and application method are species-dependent, necessitating empirical testing to determine the most effective protocol for a specific plant. The provided data and protocols serve as a comprehensive guide for researchers and professionals aiming to utilize IBA for efficient plant propagation and root development studies.
References
- 1. nbinno.com [nbinno.com]
- 2. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. TRANSPORTER OF IBA1 links auxin and cytokinin to influence root architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. ijmfmap.in [ijmfmap.in]
- 10. longdom.org [longdom.org]
- 11. Plant Growth Promoter- Indolebutyric acid IBA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 12. Indole-3-Butyric Acid Stimulates and Controls Plant Growth [powergrown.com]
Application Note: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic route is based on the robust and widely applicable Fischer indole synthesis. The protocol outlines a two-step process commencing with the formation of a hydrazone from (4-fluorophenyl)hydrazine and ethyl 5-oxohexanoate, followed by an acid-catalyzed cyclization to yield the ethyl ester of the target compound. A final hydrolysis step affords the desired carboxylic acid. This application note includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow to guide researchers in the successful preparation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants, intermediates, and the final product in the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid. The yields are representative of typical Fischer indole syntheses and may vary depending on the specific reaction conditions and scale.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| (4-fluorophenyl)hydrazine hydrochloride | C₆H₈ClFN₂ | 162.60 | Solid | 218-222 | N/A |
| Ethyl 5-oxohexanoate | C₈H₁₄O₃ | 158.19 | Liquid | N/A | N/A |
| Ethyl 5-((4-fluorophenyl)hydrazono)hexanoate | C₁₄H₁₉FN₂O₂ | 266.31 | Solid | Not reported | 85-95 |
| Ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate | C₁₄H₁₆FNO₂ | 249.28 | Solid/Oil | Not reported | 60-80 |
| 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | C₁₂H₁₂FNO₂ | 221.23 | Solid | Not reported | >90 |
Experimental Protocol
This protocol is a representative method for the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid based on the Fischer indole synthesis.[1][2][3]
Materials and Reagents
-
(4-fluorophenyl)hydrazine hydrochloride
-
Ethyl 5-oxohexanoate
-
Ethanol (absolute)
-
Glacial acetic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Deionized water
Step 1: Synthesis of Ethyl 5-((4-fluorophenyl)hydrazono)hexanoate (Hydrazone Formation)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5-10 mL per gram of hydrazine).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
To this solution, add ethyl 5-oxohexanoate (1.0-1.1 eq) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazone. The product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of Ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate (Fischer Indole Cyclization)
Caution: Polyphosphoric acid is highly viscous and corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Place the crude ethyl 5-((4-fluorophenyl)hydrazono)hexanoate (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone) or a sufficient amount of Eaton's reagent to ensure efficient stirring.
-
Heat the mixture to 80-100 °C with mechanical stirring for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution. Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate.
Step 3: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid (Hydrolysis)
-
Dissolve the purified ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).
-
Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) to the solution.
-
Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The product will precipitate as a solid. If the product oils out, it may be necessary to extract it with ethyl acetate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Synthetic Workflow Visualization
The following diagram illustrates the proposed synthetic pathway for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Caption: Synthetic route for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Safety and Handling
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
(4-fluorophenyl)hydrazine hydrochloride is toxic and a suspected carcinogen; handle with extreme care.
-
Polyphosphoric acid and concentrated acids are highly corrosive and should be handled with caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The protocol described in this application note presents a reliable and adaptable method for the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid using the Fischer indole synthesis. This procedure is suitable for laboratory-scale preparation and can be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The provided data and workflow visualization offer a comprehensive guide for the successful execution of this synthesis.
References
Application Notes: Cell-based Assays for Testing 5-Fluoroindole-3-butyric Acid Activity
Introduction
5-Fluoroindole-3-butyric Acid (5-F-IBA) is a synthetic derivative of the indole class of molecules, structurally related to the natural plant hormone indole-3-butyric acid (IBA). Indole derivatives have garnered significant interest in drug discovery for their diverse biological activities, including anti-proliferative and apoptotic effects on cancer cells. Butyric acid and its derivatives are also known to influence cell proliferation, differentiation, and apoptosis.[1][2][3] These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of 5-F-IBA, focusing on its potential as an anti-cancer agent. The following protocols are designed for researchers, scientists, and drug development professionals.
Principle of Assays
A series of assays are outlined to provide a comprehensive profile of 5-F-IBA's cellular effects:
-
Cell Viability Assay (MTT): To determine the cytotoxic or cytostatic effects of 5-F-IBA and to calculate its half-maximal inhibitory concentration (IC50).[4]
-
Cell Proliferation Assay (BrdU): To specifically measure the inhibition of DNA synthesis and cell proliferation.
-
Apoptosis Assays: To determine if the observed decrease in cell viability is due to programmed cell death. This can be assessed through:
-
Cell Cycle Analysis: To investigate the effect of 5-F-IBA on the progression of cells through the different phases of the cell cycle.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-F-IBA stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Prepare serial dilutions of 5-F-IBA in complete medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).[4]
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a plate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Human cancer cell line
-
6-well plates
-
5-F-IBA
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with 5-F-IBA at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[7]
Materials:
-
Human cancer cell line
-
White-walled 96-well plates
-
5-F-IBA
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Treat cells with 5-F-IBA at various concentrations for the desired time period (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a plate reader.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Materials:
-
Human cancer cell line
-
6-well plates
-
5-F-IBA
-
PBS
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.[5]
-
Treat the cells with 5-F-IBA at various concentrations for 24 hours.[5]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.[5]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[4]
-
Store the fixed cells at -20°C for at least 2 hours.[4]
-
Wash the cells with PBS and resuspend them in PI staining solution.[5]
-
Incubate in the dark for 30 minutes at room temperature.[5]
-
Analyze the cell cycle distribution using a flow cytometer.[4]
Data Presentation
Table 1: Cytotoxicity of 5-F-IBA on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| HCT116 | 150.5 ± 12.3 | 85.2 ± 9.8 | 50.1 ± 6.5 |
| MCF-7 | 180.2 ± 15.1 | 110.7 ± 11.2 | 75.8 ± 8.9 |
| HeLa | 210.6 ± 18.9 | 145.3 ± 14.5 | 98.4 ± 10.1 |
Table 2: Effect of 5-F-IBA on Apoptosis in HCT116 Cells (48-hour treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 5-F-IBA (40 µM) | 70.3 ± 3.5 | 15.8 ± 1.9 | 5.9 ± 0.8 |
| 5-F-IBA (80 µM) | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.5 |
| 5-F-IBA (160 µM) | 15.8 ± 2.8 | 40.2 ± 3.9 | 44.0 ± 4.1 |
Table 3: Effect of 5-F-IBA on Cell Cycle Distribution in HCT116 Cells (24-hour treatment)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.3 | 25.1 ± 2.1 | 19.5 ± 1.9 |
| 5-F-IBA (40 µM) | 65.2 ± 4.1 | 18.5 ± 1.8 | 16.3 ± 1.5 |
| 5-F-IBA (80 µM) | 75.8 ± 4.9 | 10.3 ± 1.2 | 13.9 ± 1.4 |
| 5-F-IBA (160 µM) | 80.1 ± 5.3 | 5.2 ± 0.9 | 14.7 ± 1.6 |
Visualizations
Caption: Workflow for key cell-based assays.
Caption: Proposed signaling pathway for 5-F-IBA.
References
- 1. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. New stable butyrate derivatives alter proliferation and differentiation in human mammary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(5-Fluoro-1h-indol-3-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid for use in various experimental settings. Due to the limited availability of quantitative solubility data for this specific compound, the following protocols are based on the known solubility of structurally similar compounds and general best practices for indole derivatives. Researchers are advised to perform small-scale solubility tests to determine the optimal dissolution method for their specific experimental needs.
Compound Information
| Property | Value |
| Chemical Name | 4-(5-Fluoro-1h-indol-3-yl)butanoic acid |
| CAS Number | 319-72-2 |
| Molecular Formula | C₁₂H₁₂FNO₂ |
| Molecular Weight | 221.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage | Store at room temperature in a dry, dark place. |
Solubility Data
Quantitative solubility data for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is limited. The table below summarizes the available qualitative data for the target compound and quantitative data for structurally related compounds to provide a basis for solvent selection.
| Solvent | 4-(5-Fluoro-1h-indol-3-yl)butanoic acid | 5-Fluoroindole | Indole-3-butyric Acid (IBA) |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] | Not specified | ~25 mg/mL[2][3] |
| Chloroform | Slightly soluble (with heating and sonication)[1] | 50 mg/mL | Not specified |
| Ethanol | Not specified | Not specified | ~25 mg/mL[2][3] |
| Methanol | Not specified | 10 mg/mL | Not specified |
| Dimethylformamide (DMF) | Not specified | Not specified | ~25 mg/mL[2][3] |
Note: The presence of the fluorine atom may alter the solubility profile compared to its non-fluorinated analog, Indole-3-butyric acid. Empirical determination of solubility in the desired solvent is highly recommended.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (DMSO, DMF, or Ethanol)
This protocol is suitable for preparing a concentrated stock solution that can be further diluted into aqueous media for in vitro and in vivo experiments.
Materials:
-
4-(5-Fluoro-1h-indol-3-yl)butanoic acid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or 200-proof Ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO, DMF, or Ethanol) to achieve the desired stock concentration. It is recommended to start with a concentration of 10 mg/mL, similar to related compounds.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gentle warming in a water bath (37°C) or sonication for 5-10 minutes may be required.[1]
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with the chosen organic solvent.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol describes the dilution of the organic stock solution into an aqueous buffer or cell culture medium.
Materials:
-
Prepared stock solution of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid in an organic solvent.
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium.
-
Sterile tubes.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution into the pre-warmed (if applicable) aqueous buffer or cell culture medium to the desired final concentration.
-
Important: To avoid precipitation, add the stock solution dropwise to the aqueous medium while vortexing or stirring.
-
Ensure the final concentration of the organic solvent in the working solution is low (typically ≤ 0.5%) to minimize solvent-induced toxicity in biological assays.
-
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods.
Safety Precautions
-
Always handle 4-(5-Fluoro-1h-indol-3-yl)butanoic acid in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Disclaimer
The information provided in these application notes is intended for guidance only. Researchers should conduct their own validation experiments to determine the most suitable conditions for their specific applications.
References
Application Notes and Protocols for Plant Growth Regulation using 5-Fluoroindole-3-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoroindole-3-butyric Acid (5-F-IBA) is a synthetic auxin, a fluorinated analog of the endogenous plant hormone Indole-3-butyric acid (IBA). Auxins are a class of phytohormones that play a central role in regulating virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2] The introduction of a fluorine atom to the indole ring can significantly alter the chemical and biological properties of the molecule, potentially affecting its stability, uptake, and interaction with auxin receptors. These application notes provide an overview of the potential uses of 5-F-IBA in plant growth regulation and detailed protocols for its experimental evaluation.
Data Presentation: Efficacy of Indole-3-butyric Acid (IBA) in Plant Growth Regulation
The following tables summarize the quantitative effects of Indole-3-butyric acid (IBA) on various plant species. This data serves as a reference for designing dose-response experiments with 5-F-IBA.
Table 1: Effect of IBA on Rooting of Cuttings
| Plant Species | IBA Concentration | Observed Effect | Reference |
| Fig (Ficus carica L.) Cv. Brown Turkey | 1250 ppm | 81.60% rooting of hardwood cuttings | [3] |
| Fig (Ficus carica L.) Cv. Brown Turkey | 1000 ppm | 68.60% rooting of hardwood cuttings | [3] |
| Fig (Ficus carica L.) Cv. Brown Turkey | 750 ppm | 64.40% rooting of hardwood cuttings | [3] |
| Fig (Ficus carica L.) Cv. Brown Turkey | 500 ppm | 64.20% rooting of hardwood cuttings | [3] |
| Peach-based Prunus rootstocks | 0.9 mg/L (approx. 4.4 µM) | Anticipated callus and adventitious root formation in vitro | [4] |
Table 2: Dose-Dependent Effects of IBA on Maize (Zea mays L.) Root Growth
| IBA Concentration (M) | Effect on Primary Root Elongation | Effect on Lateral Root Number | Reference |
| 10⁻⁷ | Inhibitory | Decreased | [5][6] |
| 10⁻⁹ | Stimulatory | - | [5] |
| 10⁻¹¹ | Stimulatory | - | [6] |
| 10⁻¹² | Stimulatory | - | [5] |
Table 3: Effect of IBA on Carrot (Daucus carota L.) Growth Parameters
| IBA Concentration (µM) | Effect on Plant Length | Effect on Shoot Length | Effect on Taproot Length and Diameter | Reference |
| 50 | Increased | Increased | Increased | [5] |
| 100 | Further Increased | Further Increased | Maximally Increased | [5] |
| 150 | Maximally Increased | Maximally Increased | Increased | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the auxin activity of 5-Fluoroindole-3-butyric Acid.
Protocol 1: Adventitious Root Formation Assay in Cuttings
This protocol is designed to assess the efficacy of 5-F-IBA in promoting the formation of adventitious roots from stem cuttings, a critical process for vegetative propagation.
Workflow for Adventitious Rooting Assay
References
- 1. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops [mdpi.com]
- 3. chesci.com [chesci.com]
- 4. Effects of Auxin (Indole-3-butyric Acid) on Adventitious Root Formation in Peach-Based Prunus Rootstocks | MDPI [mdpi.com]
- 5. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and standardized protocols for the analytical characterization of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid. This document is intended to support research, quality control, and drug development activities.
Chemical and Physical Properties
4-(5-Fluoro-1H-indol-3-yl)butanoic acid is a fluorinated derivative of the plant hormone indole-3-butyric acid. Its physicochemical properties are crucial for developing analytical methods and understanding its behavior in various matrices.
| Property | Value | Reference |
| CAS Number | 319-72-2 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₂FNO₂ | [1][2][3] |
| Molecular Weight | 221.23 g/mol | [2][3] |
| Appearance | White to light-yellow crystalline solid | [8] |
| Melting Point | 121 - 125 °C | [8] |
| Boiling Point | 429.6 ± 30.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 213.6 ± 24.6 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. Limited solubility in water. | [7] |
| pKa | ~4.8 (Estimated based on butanoic acid) |
Spectroscopic Data
The following sections provide expected spectroscopic data for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid. These are predicted values based on the chemical structure and may vary slightly based on experimental conditions.
¹H NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~10.9 | br s | 1H | Indole N-H |
| ~7.5 | dd | 1H | H-4 |
| ~7.3 | dd | 1H | H-7 |
| ~7.2 | s | 1H | H-2 |
| ~6.9 | ddd | 1H | H-6 |
| ~2.7 | t | 2H | α-CH₂ |
| ~2.2 | t | 2H | γ-CH₂ |
| ~1.9 | p | 2H | β-CH₂ |
¹³C NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~174.5 | -COOH |
| ~157.0 (d, J ≈ 235 Hz) | C-5 |
| ~133.0 | C-7a |
| ~126.0 | C-3a |
| ~124.0 | C-2 |
| ~112.0 (d, J ≈ 10 Hz) | C-7 |
| ~110.0 (d, J ≈ 25 Hz) | C-4 |
| ~108.0 | C-3 |
| ~104.0 (d, J ≈ 25 Hz) | C-6 |
| ~34.0 | γ-CH₂ |
| ~25.0 | α-CH₂ |
| ~24.0 | β-CH₂ |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H Stretch (Indole) |
| 3300-2500 | Strong, Broad | O-H Stretch (Carboxylic Acid) |
| 1700-1680 | Strong | C=O Stretch (Carboxylic Acid) |
| 1620-1580 | Medium | C=C Stretch (Aromatic) |
| 1470-1450 | Medium | C-H Bend (Alkyl) |
| 1250-1200 | Strong | C-O Stretch (Carboxylic Acid) |
| 1100-1000 | Medium | C-F Stretch |
Mass Spectrometry (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 221 | 40 | [M]⁺ |
| 162 | 100 | [M - COOH - H]⁺ |
| 148 | 60 | [M - CH₂CH₂COOH]⁺ |
| 133 | 30 | [C₉H₆F]⁺ |
| 119 | 20 | [C₈H₄F]⁺ |
Chromatographic Method
This section outlines a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for the analysis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid. This method should be validated for its intended use.
HPLC Protocol
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a 1 mg/mL stock solution in methanol. Dilute with mobile phase to desired concentrations. |
| Sample Preparation | Dissolve the sample in methanol or a suitable solvent and filter through a 0.45 µm filter before injection. |
Experimental Workflows and Signaling Pathways
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Analytical Workflow Diagram
Putative Biological Signaling Pathway
As a derivative of indole-3-butyric acid, 4-(5-Fluoro-1H-indol-3-yl)butanoic acid is expected to act as an auxin, influencing plant growth and development. The canonical auxin signaling pathway is depicted below.[9][10][11][12][13][14][15][16]
Auxin Signaling Pathway
Safety Information
Hazard Statements:
-
H301: Toxic if swallowed.[8]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Disclaimer: The information provided in these application notes is for research purposes only and should not be used for diagnostic or therapeutic applications. All laboratory work should be conducted by trained personnel in a suitably equipped facility, adhering to all relevant safety guidelines. The analytical methods described are intended as a starting point and may require optimization and validation for specific applications.
References
- 1. echemi.com [echemi.com]
- 2. 4-(5-fluoro-1H-indol-3-yl)butanoic acid - CAS:319-72-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-Fluoroindole-3-butyric Acid | LGC Standards [lgcstandards.com]
- 4. 4-(5-fluoro-1H-indol-3-yl)butanoic acid - C12H12FNO2 | CSSB00000067597 [chem-space.com]
- 5. 319-72-2|4-(5-Fluoro-1H-indol-3-yl)butanoic acid|BLD Pharm [bldpharm.com]
- 6. 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | CAS#:319-72-2 | Chemsrc [chemsrc.com]
- 7. 4-(5-FLUORO-1H-INDOL-3-YL)-BUTYRIC ACID | 319-72-2 [amp.chemicalbook.com]
- 8. 133-32-4 CAS | INDOLE-3-BUTYRIC ACID | Acids-Organic | Article No. 04187 [lobachemie.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 14. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic approach.
Method 1: Fischer Indole Synthesis Route
This is a widely used method for constructing the indole nucleus. The general scheme involves the reaction of 4-fluorophenylhydrazine with a suitable keto-ester, such as ethyl 4-acetylbutanoate, followed by cyclization and subsequent hydrolysis.
Experimental Workflow for Fischer Indole Synthesis
Caption: Workflow for the Fischer Indole Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Common Problems and Solutions:
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| FIS-01 | Low yield of the indole ester after cyclization. | - Incomplete hydrazone formation.- Suboptimal acid catalyst or concentration.- Reaction temperature too low or too high.- Presence of electron-withdrawing groups on the phenylhydrazine hindering the reaction.[1] | - Ensure complete formation of the hydrazone before adding the strong acid for cyclization. Monitor by TLC.- Screen different Brønsted or Lewis acids (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂).[2][3]- Optimize the reaction temperature. Typically, temperatures range from 80-120 °C.- Consider using a milder Lewis acid or a modified Fischer indole synthesis protocol. |
| FIS-02 | Formation of isomeric indole byproducts. | - Use of an unsymmetrical ketone precursor can lead to the formation of regioisomers. | - While less of an issue with ethyl 5-oxohexanoate, ensure the purity of the starting ketone.- The choice of Lewis acid can sometimes influence regioselectivity, though its systematic influence is debated.[3] |
| FIS-03 | Significant tar or dimer formation. | - Excessively high reaction temperatures or prolonged reaction times.- Highly concentrated acid catalyst. | - Lower the reaction temperature and monitor the reaction closely to stop it upon completion.- Use the minimum effective concentration of the acid catalyst.- Consider performing the reaction under microwave irradiation for better temperature control and shorter reaction times. |
| FIS-04 | Incomplete hydrolysis of the ester. | - Insufficient base or acid for hydrolysis.- Short reaction time or low temperature. | - Use a molar excess of a strong base like NaOH or KOH in an aqueous alcohol solution.- Heat the reaction mixture to reflux and monitor for the disappearance of the ester starting material by TLC.- Acid-catalyzed hydrolysis is also an option but is reversible and may require a large excess of water.[4] |
| FIS-05 | Product degradation during workup. | - The indole nucleus can be sensitive to strong acidic conditions, especially at elevated temperatures during workup. | - Neutralize the reaction mixture promptly after hydrolysis.- Use a biphasic extraction to remove the product from the aqueous layer.- Purify the final product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
Method 2: Alkylation of 5-Fluoroindole
This approach involves the direct alkylation of commercially available 5-fluoroindole with a suitable four-carbon electrophile.
Experimental Workflow for Alkylation of 5-Fluoroindole
Caption: Workflow for the Alkylation of 5-Fluoroindole to synthesize 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Common Problems and Solutions:
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| ALK-01 | Low yield of the alkylated product. | - Incomplete deprotonation of the indole.- Poor reactivity of the alkylating agent.- Competitive N-alkylation versus C3-alkylation. | - Use a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF to ensure complete deprotonation.- Use a more reactive alkylating agent, such as ethyl 4-iodobutanoate, if the bromo- derivative is not effective.- C3-alkylation is generally favored for indoles, but N-alkylation can be a side reaction. The choice of solvent and counter-ion can influence the N/C selectivity. |
| ALK-02 | Formation of N-alkylated byproduct. | - The indole nitrogen is also nucleophilic and can compete with the C3 position for the electrophile. | - The N-anion of indole is generally more reactive, but the C3-anion is also formed. Reaction conditions can be optimized to favor C3-alkylation. Softer electrophiles tend to favor C-alkylation. |
| ALK-03 | Dialkylation at C3. | - Use of a large excess of the alkylating agent. | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the alkylating agent. |
| ALK-04 | Difficult purification of the final product. | - Presence of unreacted starting materials and byproducts. | - Use column chromatography to purify the intermediate ester before hydrolysis.- Recrystallization of the final acid is often an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for large-scale synthesis?
A1: The Fischer indole synthesis is often preferred for large-scale synthesis due to the lower cost and availability of the starting materials (4-fluorophenylhydrazine and a suitable keto-ester). However, the alkylation of 5-fluoroindole can be a viable option if the starting material is readily available and the process is well-optimized to control N- vs. C-alkylation.
Q2: What is the best acid catalyst for the Fischer indole synthesis of this compound?
A2: A variety of Brønsted and Lewis acids can be used.[2][3] Polyphosphoric acid (PPA) is often effective. A systematic optimization of the acid catalyst (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂) and its concentration is recommended to achieve the best yield for this specific substrate.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting materials, intermediates, and products. Staining with a solution of potassium permanganate or using a UV lamp can help visualize the spots.
Q4: What are the typical yields for the synthesis of 4-(5-fluoro-1H-indol-3-yl)butanoic acid?
A4: Yields can vary significantly depending on the chosen route and the optimization of reaction conditions. With the Fischer indole synthesis, overall yields in the range of 50-70% have been reported in the literature for similar compounds. The alkylation route can also provide good yields, often in the 60-80% range for the alkylation step, followed by a high-yielding hydrolysis.
Q5: What are the key safety precautions to take during this synthesis?
A5:
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Phenylhydrazines: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Strong Acids and Bases: Concentrated acids (H₂SO₄, PPA) and strong bases (NaH, NaOH, KOH) are corrosive and should be handled with care.
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Solvents: Use appropriate solvents and ensure proper ventilation. Many organic solvents are flammable.
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Heating: Use a controlled heating source (e.g., heating mantle with a temperature controller, oil bath) to avoid overheating and potential side reactions.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate
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Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and ethyl 5-oxohexanoate (1.05 eq) in ethanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting materials.
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Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone). Heat the mixture to 90-100 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate.
Protocol 2: Alkylation of 5-Fluoroindole
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Deprotonation: To a solution of 5-fluoroindole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes.
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Alkylation: Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
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Workup: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 3: Hydrolysis of Ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate
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Saponification: Dissolve the ethyl 4-(5-fluoro-1H-indol-3-yl)butanoate (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v). Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.
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Workup and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(5-fluoro-1H-indol-3-yl)butanoic acid. The product can be further purified by recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for Fischer Indole Synthesis (Hypothetical Data for Optimization)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ | Acetic Acid | 100 | 4 | 65 |
| Polyphosphoric Acid | Neat | 100 | 3 | 75 |
| ZnCl₂ | Toluene | 110 | 6 | 70 |
| BF₃·OEt₂ | Dichloromethane | 40 | 8 | 60 |
Table 2: Comparison of Bases for Alkylation of 5-Fluoroindole (Hypothetical Data for Optimization)
| Base | Solvent | Temperature (°C) | Time (h) | C3:N1 Alkylation Ratio | Yield (C3-product, %) |
| NaH | DMF | 25 | 12 | 9:1 | 80 |
| K₂CO₃ | Acetone | 56 | 24 | 3:1 | 45 |
| LDA | THF | -78 to 25 | 6 | >10:1 | 75 |
| t-BuOK | THF | 25 | 12 | 7:1 | 70 |
References
Overcoming solubility issues with 5-Fluoroindole-3-butyric Acid
Technical Support Center: 5-Fluoroindole-3-butyric Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with 5-Fluoroindole-3-butyric Acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving 5-Fluoroindole-3-butyric Acid?
A1: 5-Fluoroindole-3-butyric Acid, an indole derivative, is sparingly soluble in aqueous solutions. The recommended primary solvents are polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] For many biological experiments, creating a concentrated stock solution in one of these organic solvents is the standard first step.[1][3]
Q2: Can I dissolve 5-Fluoroindole-3-butyric Acid directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers such as PBS (phosphate-buffered saline) is challenging and generally not recommended for achieving high concentrations. Similar indole compounds exhibit very low solubility in PBS (approx. 0.1 mg/mL).[1] Attempting to dissolve the compound directly in a buffer will likely result in a non-homogenous suspension, leading to inaccurate concentrations in your experiments.
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What's happening?
A3: This is a common issue when working with hydrophobic compounds.[4] The compound is soluble in the organic stock solvent (DMSO) but crashes out of solution when introduced to the highly aqueous environment of the culture medium. To mitigate this, ensure the final concentration of the organic solvent in your medium is as low as possible (typically ≤0.5%) and add the stock solution to the medium while vortexing or stirring to promote rapid dispersion.
Q4: How does pH affect the solubility of 5-Fluoroindole-3-butyric Acid?
A4: As a carboxylic acid, the solubility of 5-Fluoroindole-3-butyric Acid is pH-dependent. In basic solutions (higher pH), the carboxylic acid group deprotonates to form a carboxylate salt, which is significantly more water-soluble.[5] Therefore, dissolving the compound in a dilute basic solution like 0.1 M NaOH or KOH can be an effective strategy if an organic solvent-free solution is required.[5][6] However, you must verify that the resulting high pH will not affect the stability of the compound or be toxic to your experimental system.
Q5: What is the recommended method for long-term storage of the compound?
A5: For long-term storage, 5-Fluoroindole-3-butyric Acid should be stored as a solid at -20°C. Stock solutions in anhydrous DMSO or ethanol can also be stored at -20°C, but it is advisable to aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than a day.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Solid compound will not dissolve in the chosen solvent. | Insufficient solvent volume or low solubility. | 1. Increase the solvent volume. 2. Gently warm the solution (e.g., in a 37°C water bath). 3. Use a vortex mixer or sonicate the solution for short periods.[3] 4. Try a different solvent with higher solubilizing power (see table below). |
| Solution is cloudy or contains visible particulates. | Incomplete dissolution or precipitation. | 1. The compound has not fully dissolved. Continue with the steps above (warming, vortexing, sonicating). 2. The concentration is too high for the solvent. Dilute the solution. 3. Filter the solution through a 0.22 µm syringe filter to remove undissolved particulates, but be aware this will lower the effective concentration. |
| Compound precipitates upon addition to aqueous media. | Low aqueous solubility; "crashing out". | 1. Decrease the final concentration of the compound in the aqueous medium. 2. Lower the final percentage of the organic co-solvent (e.g., from 1% to 0.1% DMSO). 3. Add the stock solution dropwise to the aqueous medium while vigorously stirring or vortexing. 4. Consider using a solubilizing agent or surfactant, if compatible with your experimental system. |
| Experimental results are inconsistent. | Solubility issues leading to inaccurate dosing. | 1. Always prepare fresh dilutions from a validated stock solution for each experiment. 2. Visually inspect your final working solutions for any signs of precipitation before use. 3. Re-evaluate your solubilization protocol to ensure complete dissolution. |
Data Presentation: Solubility Overview
The following table summarizes the approximate solubility of 5-Fluoroindole-3-butyric Acid in common laboratory solvents. Note: These values are illustrative and may vary based on the specific batch of the compound and experimental conditions.
| Solvent | Approx. Solubility (mg/mL) | Notes |
| DMSO | ≥ 30 | Preferred solvent for high-concentration stock solutions.[1] |
| Ethanol (95-100%) | ~20-25 | Good alternative to DMSO; can be more volatile.[1][2] |
| Dimethylformamide (DMF) | ~20-25 | Another suitable organic solvent.[1] |
| Methanol | ~15-20 | Lower solubility compared to DMSO or Ethanol. |
| 0.1 M NaOH | Soluble | Forms a water-soluble salt.[5] The final solution will be basic. |
| PBS (pH 7.4) | < 0.2 | Very low solubility; not recommended for stock preparation.[1] |
| Water | < 0.25 | Practically insoluble.[5] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution in DMSO
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Weighing: Accurately weigh 5 mg of 5-Fluoroindole-3-butyric Acid powder into a sterile 1.5 mL microcentrifuge tube.
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Solvent Addition: Add 200 µL of high-purity, anhydrous DMSO to the tube.[3]
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Dissolution:
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Cap the tube securely and vortex for 1-2 minutes.
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If solids persist, place the tube in a water bath sonicator for 5-10 minutes.[3]
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As a final step, you may gently warm the solution to 37°C for 10 minutes.
-
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
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Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
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Thaw Stock: Thaw one aliquot of the 25 mg/mL DMSO stock solution at room temperature.
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Pre-warm Medium: Warm your cell culture medium to 37°C.
-
Dilution:
-
To prepare a 100 µM working solution (assuming MW ~221.23 g/mol ), a 1:1130 dilution is needed.
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Pipette 999 µL of the pre-warmed medium into a sterile tube.
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While vortexing the medium at a medium speed, add 0.88 µL of the 25 mg/mL stock solution dropwise into the center of the vortex.
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This results in a final DMSO concentration of approximately 0.09%, which is generally well-tolerated by most cell lines.
-
-
Final Check: Ensure the final working solution is clear. If cloudiness appears, the concentration is too high, and a more dilute working solution should be prepared.
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Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting common solubility problems.
Experimental Workflow from Solid to Working Solution
Caption: Standard procedure for preparing and using the compound in experiments.
Hypothetical Signaling Pathway Interaction
Caption: A potential mechanism of action for an investigational compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. caissonlabs.com [caissonlabs.com]
Technical Support Center: Optimizing 4-(5-Fluoro-1h-indol-3-yl)butanoic acid for Rooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(5-Fluoro-1h-indol-3-yl)butanoic acid as a rooting agent. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid for rooting experiments?
A1: For a novel auxin analogue such as 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, it is advisable to start with a concentration range similar to that of commonly used auxins like Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA). A broad range from 250 to 5000 parts per million (ppm) is recommended for initial screening, with the optimal concentration being highly dependent on the plant species and cutting type.[1][2][3]
Q2: How should I dissolve and dilute 4-(5-Fluoro-1h-indol-3-yl)butanoic acid?
A2: As 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is structurally similar to IBA, it is likely not readily soluble in water. A common procedure is to first dissolve the compound in a small amount of a solvent like 95% ethanol or another suitable organic solvent. This stock solution is then diluted with distilled water to achieve the desired final concentration.[1] For example, to prepare a 1000 ppm solution, dissolve 1 mg of the compound in 1 mL of the solvent.
Q3: What are the common application methods for rooting hormones?
A3: There are several methods for applying auxin rooting hormones to cuttings:
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Quick Dip: The basal end of the cutting is dipped into a concentrated solution (typically 1000-10,000 ppm) for a few seconds.[4]
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Dilute Solution Soaking: Cuttings are soaked in a more dilute solution (e.g., 20-200 ppm) for a longer period, ranging from several minutes to 24 hours.
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Talcum Powder Application: The base of the cutting is dipped in a powder formulation containing the auxin.[4]
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Foliar Spray: A dilute solution is sprayed onto the leaves of the cuttings until runoff occurs.[5]
Q4: How long should I wait to see rooting results?
A4: The time required for root initiation and development varies significantly between plant species. It can range from a few weeks to several months. It is advisable to check for rooting periodically, for instance, on a weekly basis, after an initial establishment period.[4]
Troubleshooting Guides
Issue 1: No rooting or poor rooting percentage.
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Possible Cause: The concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid may be too low.
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Solution: Increase the concentration in a stepwise manner. It is recommended to test a range of concentrations to determine the optimal level for your specific plant species.[6]
-
-
Possible Cause: The application method may not be suitable.
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Solution: Experiment with different application methods. For example, if a quick dip is not effective, try a longer soaking in a more dilute solution.
-
-
Possible Cause: The plant material may not be at the optimal physiological stage for rooting.
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Solution: Use cuttings from healthy, actively growing plants. The age and type of wood (softwood, semi-hardwood, hardwood) can significantly impact rooting success.[7]
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Issue 2: Callus formation without root development.
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Possible Cause: The auxin concentration may be too high, promoting cell proliferation (callus) but inhibiting root differentiation.[3]
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Solution: Reduce the concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid. Observe the response at lower concentrations to find the balance between callus formation and root initiation.
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Issue 3: Necrosis or blackening of the cutting base.
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Possible Cause: The concentration of the rooting hormone is likely too high, leading to phytotoxicity.[2]
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Solution: Significantly decrease the concentration of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid. Also, ensure the solvent used to dissolve the compound is not causing the damage by including a solvent-only control.
-
Data Presentation
Table 1: Example Concentration Ranges of Common Auxins for Rooting Cuttings
| Plant Type | Auxin | Concentration Range (ppm) | Application Method |
| Herbaceous | NAA | 500 - 1,500 | Quick Dip |
| Softwood | IBA | 1,000 - 3,000 | Quick Dip |
| Semi-hardwood | IBA | 3,000 - 5,000 | Quick Dip |
| Hardwood | IBA | 5,000 - 10,000 | Quick Dip |
Note: This table provides general guidelines. The optimal concentration for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid may differ and should be determined experimentally.
Table 2: Hypothetical Experimental Data for Optimizing 4-(5-Fluoro-1h-indol-3-yl)butanoic acid Concentration on Softwood Cuttings
| Treatment Group | Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) |
| Control | 0 | 20 | 2.5 | 1.8 |
| T1 | 500 | 65 | 8.2 | 3.5 |
| T2 | 1000 | 85 | 12.5 | 4.2 |
| T3 | 2500 | 90 | 15.1 | 4.0 |
| T4 | 5000 | 70 | 10.3 | 3.1 |
| T5 | 10000 | 40 | 5.6 (with some necrosis) | 2.2 |
Experimental Protocols
Protocol 1: General Procedure for Testing Rooting Hormone Efficacy
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Prepare Cuttings: Take cuttings from a single, healthy plant species. Ensure all cuttings are of a uniform size and developmental stage.[4]
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Prepare Hormone Solutions: Prepare a stock solution of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid by dissolving it in a suitable solvent. From the stock, prepare a series of dilutions to test a range of concentrations (e.g., 0, 500, 1000, 2500, 5000, 10000 ppm).[4]
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Treat Cuttings: Divide the cuttings into groups for each treatment. Apply the rooting hormone solution using a consistent method, such as a 5-second quick dip of the basal end. Include a control group treated only with the solvent.[4]
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Plant Cuttings: Insert the treated cuttings into a suitable rooting substrate (e.g., perlite, vermiculite, or a peat-based mix).
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Provide Optimal Conditions: Place the cuttings in a controlled environment with appropriate humidity, temperature, and light. A mist bench is often used to maintain high humidity.[4]
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Data Collection: After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings and wash the roots. Record the rooting percentage, the number of roots per cutting, and the average root length for each treatment group.[4]
Mandatory Visualizations
Caption: Experimental workflow for optimizing rooting hormone concentration.
Caption: Simplified auxin signaling pathway leading to root formation.
Caption: Troubleshooting logic for poor rooting outcomes.
References
- 1. cdn.apub.kr [cdn.apub.kr]
- 2. Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. irrecenvhort.ifas.ufl.edu [irrecenvhort.ifas.ufl.edu]
- 5. rooting-hormones.com [rooting-hormones.com]
- 6. scialert.net [scialert.net]
- 7. plantgrower.org [plantgrower.org]
Degradation pathways of 5-Fluoroindole-3-butyric Acid in solution
This technical support center is designed for researchers, scientists, and drug development professionals working with 5-Fluoroindole-3-butyric Acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Inconsistent or Low Assay Values
Possible Causes:
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Degradation of Stock Solution: 5-Fluoroindole-3-butyric Acid, like many indole derivatives, can degrade in solution over time, especially when exposed to light, elevated temperatures, or non-optimal pH.
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Improper Storage: Storing solutions at room temperature or in clear vials can accelerate degradation.[1][2] Solid compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[1]
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Solvent Incompatibility: The choice of solvent can impact the stability of the compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare solutions fresh before each experiment.[3] If a stock solution must be stored, it should be kept at -20°C or lower in amber vials for a limited time.[3]
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Verify Solvent Purity: Use high-purity, degassed solvents for preparing solutions to minimize oxidative degradation.[1]
-
Perform a Concentration Check: Before use, verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.[3]
Issue 2: Appearance of Unexpected Peaks in Chromatograms (HPLC, LC-MS)
Possible Causes:
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Formation of Degradation Products: Exposure to stress conditions such as acid, base, heat, light, or oxidizing agents can lead to the formation of various degradation products.[2][3]
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Impurities in the Starting Material: The initial batch of 5-Fluoroindole-3-butyric Acid may contain impurities.
-
Sample Processing Artifacts: The analytical method itself or sample preparation steps could induce degradation.
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3] This will help in assigning identities to the unexpected peaks.
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Use a High-Purity Standard: Ensure the reference standard being used is of high purity to rule out impurities in the starting material.
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Optimize Analytical Method: Ensure the analytical method is stability-indicating and does not contribute to sample degradation. This includes using appropriate mobile phases and temperature settings.
Issue 3: Discoloration of Solutions (e.g., Turning Yellow or Brown)
Possible Causes:
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Oxidative Degradation: Indole compounds are susceptible to oxidation, which can lead to the formation of colored byproducts.[1] This process can be accelerated by exposure to air and light.
-
Polymerization: Under acidic conditions, the indole nucleus can be protonated, leading to polymerization and the formation of colored oligomers.[1]
Troubleshooting Steps:
-
Inert Atmosphere: When working with solutions for extended periods, especially at elevated temperatures, use an inert atmosphere (e.g., nitrogen or argon).[1]
-
Protect from Light: Always protect solutions from light by using amber glassware or by wrapping the container in aluminum foil.[2]
-
Control pH: Maintain a neutral or slightly basic pH for solutions to minimize acid-catalyzed degradation and polymerization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Fluoroindole-3-butyric Acid in solution?
A1: While specific degradation pathways for 5-Fluoroindole-3-butyric Acid are not extensively documented, based on the chemistry of related indole derivatives, the primary degradation pathways are expected to be:
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, potentially leading to the formation of oxindole derivatives.[1]
-
Photodegradation: Exposure to UV or ambient light can induce degradation.[1][2]
-
Acid/Base Hydrolysis: Although the indole ring itself is relatively stable to hydrolysis, extreme pH conditions can promote other degradation reactions.[2][3] Strong acidic conditions can lead to protonation at the C3 position, potentially causing oligomerization.[1]
Q2: What are the recommended storage conditions for 5-Fluoroindole-3-butyric Acid and its solutions?
A2:
-
Solid Compound: Store in a cool (2-8 °C), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1][2]
-
Solutions: Prepare solutions fresh whenever possible. For short-term storage, store solutions at -20°C or below in amber vials, and use degassed solvents.[3] Aqueous solutions are not recommended for storage for more than one day.[4]
Q3: How does pH affect the stability of 5-Fluoroindole-3-butyric Acid in solution?
A3: Indole derivatives are generally most stable in neutral to slightly basic conditions (pH 7-8.5).[1] Strong acidic conditions can lead to protonation and subsequent side reactions like polymerization.[1] Strongly alkaline conditions may promote oxidative degradation.
Q4: What analytical techniques are suitable for studying the degradation of 5-Fluoroindole-3-butyric Acid?
A4: The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate the parent compound from its degradation products.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification of unknown degradation products.[6]
Experimental Protocols
Protocol: Forced Degradation Study of 5-Fluoroindole-3-butyric Acid
This protocol outlines a general procedure to assess the stability of 5-Fluoroindole-3-butyric Acid under various stress conditions. The goal is to achieve 5-20% degradation.[2]
1. Preparation of Stock Solution: Prepare a stock solution of 5-Fluoroindole-3-butyric Acid in a suitable organic solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.[3]
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.[3]
-
-
Thermal Degradation:
-
Keep a sample of solid 5-Fluoroindole-3-butyric Acid in an oven at a specified temperature (e.g., 105°C) for 24 hours.
-
Separately, keep a solution of the compound in a suitable solvent at 60°C for 24 hours.
-
After the specified time, prepare solutions of both samples in the mobile phase for HPLC analysis.[3]
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample at defined intervals of light exposure for HPLC analysis.[2]
-
3. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Data Presentation
Table 1: Example Forced Degradation Data for 5-Fluoroindole-3-butyric Acid
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | 15.2 | Product A (3.8 min), Product B (4.5 min) |
| 0.1 M NaOH | 24 hours | 60°C | 8.5 | Product C (5.1 min) |
| 3% H₂O₂ | 24 hours | Room Temp | 21.0 | Product D (6.2 min), Product E (7.0 min) |
| Heat (Solid) | 24 hours | 105°C | 3.1 | Minor peaks observed |
| Heat (Solution) | 24 hours | 60°C | 5.8 | Product A (3.8 min) |
| Photolytic | 48 hours | Room Temp | 12.7 | Product F (8.1 min) |
Note: This table presents hypothetical data. Actual degradation will depend on the specific experimental conditions.
Visualizations
Caption: Hypothetical degradation pathways of 5-Fluoroindole-3-butyric Acid.
Caption: General experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. A liquid chromatography tandem mass spectrometry method for simultaneous determination of acid/alkaline phytohormones in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding contamination during the synthesis of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Troubleshooting Guide
This section addresses specific experimental issues that may arise during the synthesis and purification of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid.
Q1: My final product has a pink or brownish hue. What is the likely cause and how can I remove it?
A1: A pinkish or brownish color in indole compounds often indicates the presence of oxidized or polymerized impurities.[1] Indoles can be sensitive to air and light.[1] To minimize this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to protect the reaction mixture and final product from light. For purification, column chromatography or recrystallization can be effective.[2][3] When visualizing with thin-layer chromatography (TLC), using a UV lamp is a non-destructive first step.[3]
Q2: I am observing multiple spots on my TLC plate after the initial reaction. What are the possible side products?
A2: If you are employing a Fischer indole synthesis approach, which is a common method for preparing substituted indoles, several side products can occur.[4][5] These may include aldol condensation products or Friedel-Crafts type byproducts.[4] The reaction is also sensitive to conditions like temperature and acid strength, which can affect the purity of the product.[4] Careful optimization of these parameters is crucial.
Q3: My NMR spectrum shows unexpected peaks. What are some common impurities I should look for?
A3: Common impurities in indole synthesis can include starting materials that have not fully reacted or substituted indole derivatives.[2] For instance, if crude indole is used in any step, it may contain impurities like 2-methylindole or 3-methylindole.[2][6] Additionally, depending on the specific synthetic route, you might see regioisomers of your desired product. A downfield shift in the amine proton signal could also suggest oxidation or contamination.[1]
Q4: The yield of my synthesis is consistently low. What factors could be contributing to this?
A4: Low yields in Fischer indole synthesis can be attributed to several factors. The reaction is known to be sensitive to the reaction conditions.[4] Certain substitution patterns on the starting materials can also cause the reaction to fail or proceed with low efficiency.[7] It is recommended to carefully control the temperature and the strength of the acid catalyst. Exploring alternative catalysts, such as Lewis acids like zinc chloride or boron trifluoride, or Brønsted acids like polyphosphoric acid, may improve the yield.[5]
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for purifying 4-(5-Fluoro-1H-indol-3-yl)butanoic acid?
A1: For indole derivatives, a combination of purification techniques is often most effective. Recrystallization is a suitable method for obtaining high-purity indole compounds, though it may lead to lower recovery.[2] Column chromatography is another powerful technique.[3][4] The choice of solvent system for chromatography is critical; ethyl acetate/hexane systems are common, and for highly polar compounds, small amounts of methanol can be used.[3]
Q2: Which analytical techniques are recommended for assessing the purity of the final product?
A2: A combination of chromatographic and spectroscopic methods is recommended. Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the reaction and the purity of column fractions.[1][3] For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is a standard method.[8] To confirm the structure of the final product and identify any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[9][10]
Q3: How can I visualize my colorless indole compound on a TLC plate?
A3: Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[3] For further visualization, an iodine chamber can be used, which will stain most organic compounds a temporary yellow-brown.[3] For more specific detection of indoles, Ehrlich's reagent can be used as a staining agent, which typically produces blue or purple spots.[3]
Quantitative Data Summary
| Parameter | Method | Typical Values/Observations | Reference |
| Purity Assessment | HPLC | >98% is often achievable with proper purification. | [8] |
| TLC | A single spot with appropriate stains (UV, iodine, Ehrlich's). | [3] | |
| Yield | Fischer Indole Synthesis | Highly variable, dependent on substrates and conditions. | [4][7] |
| Impurity Profile | GC-MS, LC-MS | Can identify starting materials, side products, and isomers. | [9][10] |
Experimental Protocols
General Protocol for Column Chromatography Purification of Indole Derivatives
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[3] Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]
Protocol for TLC Visualization with Ehrlich's Reagent
-
TLC Development: Spot the sample on a TLC plate and develop it in an appropriate solvent system.
-
Drying: After development, thoroughly dry the TLC plate.
-
Staining: Prepare Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde in ethanol and sulfuric acid). Dip the dried TLC plate into the stain or spray it evenly.
-
Heating: Gently heat the stained plate with a heat gun until colored spots appear. Indoles typically yield blue or purple spots.[3]
Visualizations
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Analytical techniques and method validation for the measurement of selected semivolatile and nonvolatile organofluorochemicals in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Fluoroindole-3-butyric Acid Stability
This technical support center provides guidance on enhancing the stability of 5-Fluoroindole-3-butyric Acid (5-F-IBA) in experimental media. The information is primarily based on studies of the closely related compound, Indole-3-butyric Acid (IBA), and should be adapted as a starting point for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of 5-F-IBA in my media?
Based on studies of similar indole compounds, the primary factors leading to degradation are exposure to light (photodegradation), non-optimal pH (hydrolysis), elevated temperatures (thermal degradation), and oxidation.[1][2][3][4] The indole ring is susceptible to oxidative degradation, and the butyric acid side chain can be affected by pH-dependent hydrolysis.
Q2: How should I prepare and store my 5-F-IBA stock solutions to maximize stability?
To maximize stability, it is recommended to prepare stock solutions in a suitable organic solvent like ethanol or DMSO and store them at low temperatures (-20°C) in the dark.[5][6][7] For aqueous solutions, it is best to prepare them fresh for each experiment. If storage of aqueous solutions is necessary, keep them refrigerated (2-8°C) in amber or foil-wrapped containers and use them within a short period, as their stability is limited.[7][8]
Q3: What is the optimal pH range for maintaining the stability of 5-F-IBA in aqueous media?
While specific data for 5-F-IBA is unavailable, studies on the related compound IBA suggest that a slightly acidic to neutral pH is generally better for the stability of indole-3-alkanoic acids.[9] Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the butyric acid side chain.[4] It is advisable to buffer your media to maintain a stable pH.
Q4: My 5-F-IBA solution has changed color. Does this indicate degradation?
A change in color, such as turning yellow or brown, can be an indicator of degradation, particularly oxidative or photodegradation.[8] It is recommended to use fresh, colorless solutions for your experiments to ensure the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of 5-F-IBA in the media. | 1. Prepare fresh 5-F-IBA solutions for each experiment. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[10] 3. Control the temperature of the experimental setup. 4. Verify and buffer the pH of your media. |
| Loss of 5-F-IBA potency over time | Instability in the prepared stock or working solutions. | 1. Store stock solutions in an appropriate solvent (e.g., ethanol, DMSO) at -20°C.[6] 2. For aqueous solutions, do not store for more than one day, even when refrigerated.[6] 3. Perform a stability study under your specific experimental conditions to determine the usable lifetime of your solutions. |
| Precipitate formation in the media | Poor solubility or degradation product formation. | 1. Ensure the final concentration of the organic solvent used to dissolve 5-F-IBA is low enough to not cause precipitation when added to the aqueous media. 2. Filter-sterilize the solution after preparation.[5] 3. If degradation is suspected, analyze the solution using HPLC to identify potential degradation products. |
Data on Factors Affecting Indole-3-Butyric Acid (IBA) Stability
The following table summarizes the stability of Indole-3-Butyric Acid (IBA), a close structural analog of 5-F-IBA, under various conditions. This data can be used as a guideline for handling 5-F-IBA.
| Condition | Effect on Stability | Recommendations | References |
| Light | Exposure to light, especially UV, can cause significant degradation (photolysis). | Store solutions in amber glass bottles or wrap containers in aluminum foil.[10] | [8][10][11] |
| Temperature | Elevated temperatures accelerate degradation. | Store stock solutions at -20°C and aqueous solutions at 2-8°C for short periods. Avoid repeated freeze-thaw cycles. | [7][8] |
| pH | Both acidic and alkaline conditions can lead to hydrolysis. Stability is generally better in slightly acidic to neutral pH. | Buffer the media to maintain a stable pH, ideally between 5.5 and 7.0. | [9][12] |
| Oxidation | The indole ring is susceptible to oxidation. | Degas solvents and media if possible. Consider the use of antioxidants, but test for compatibility with your experimental system. | [1] |
| Solvent | Aqueous solutions are less stable than organic stock solutions. | Prepare stock solutions in ethanol or DMSO. Prepare aqueous working solutions fresh. | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 5-F-IBA in Ethanol
Materials:
-
5-Fluoroindole-3-butyric Acid (MW: 221.22 g/mol )
-
100% Ethanol (anhydrous)
-
Sterile, amber glass vial with a screw cap
-
Analytical balance
-
Volumetric flask
Procedure:
-
Weigh out 22.12 mg of 5-F-IBA powder on an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of 100% ethanol to the flask.
-
Gently swirl the flask until the 5-F-IBA is completely dissolved.
-
Bring the volume up to the 10 mL mark with 100% ethanol.
-
Transfer the solution to a sterile, amber glass vial.
-
Store the stock solution at -20°C.
Protocol 2: Forced Degradation Study to Assess 5-F-IBA Stability
This protocol outlines a forced degradation study to identify the degradation pathways of 5-F-IBA under various stress conditions.[1][2][3]
Materials:
-
5-F-IBA stock solution (e.g., 10 mM in ethanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
pH meter
-
Incubator
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare separate solutions of 5-F-IBA in your experimental medium at a known concentration (e.g., 100 µM).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a sample aliquot to adjust the pH to ~1-2.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample aliquot to adjust the pH to ~12-13.
-
Oxidation: Add 3% H₂O₂ to a sample aliquot.
-
Thermal Degradation: Place a sample aliquot in an incubator at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a sample aliquot to light in a photostability chamber according to ICH Q1B guidelines.[13] Keep a control sample wrapped in foil to protect it from light.
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by HPLC to determine the remaining concentration of 5-F-IBA and to detect the formation of any degradation products.
-
-
Data Analysis: Plot the concentration of 5-F-IBA against time for each condition to determine the degradation rate. Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.
Visualizations
Caption: Workflow for a forced degradation study of 5-F-IBA.
Caption: Potential degradation pathways for 5-Fluoroindole-3-butyric Acid.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. scispace.com [scispace.com]
- 9. hort [journals.ashs.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of pH and butyric acid on butanol production during batch fermentation using a new local isolate of Clostridium acetobutylicum YM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bfarm.de [bfarm.de]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Fluorinated Auxins
Welcome to the technical support center for the LC-MS/MS analysis of fluorinated auxins. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to matrix effects in complex plant samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of fluorinated auxins?
A1: The "matrix" encompasses all components within a sample apart from the specific analyte of interest, such as salts, lipids, proteins, and pigments.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte (e.g., a fluorinated auxin) in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly compromising the accuracy, sensitivity, and reproducibility of quantitative analysis.[3][4]
Q2: What are the primary causes of matrix effects in plant tissue analysis?
A2: Plant extracts are inherently complex mixtures. Common causes of matrix effects include high concentrations of endogenous compounds like chlorophyll, lipids, sugars, and phenolics that co-elute with the target analytes.[1] These compounds can compete with the analyte for ionization, leading to ion suppression, or alter the physical properties of the electrospray droplets, affecting ion formation.[1]
Q3: How can I determine if my analysis is suffering from matrix effects?
A3: A standard method to quantitatively assess matrix effects is the post-extraction spike comparison.[5] This involves comparing the analyte's signal response in a blank matrix extract that has been spiked with the analyte after extraction to the response of the analyte in a pure solvent standard at the same concentration.[2][3] A lower response in the matrix indicates ion suppression, while a higher response indicates ion enhancement. The matrix factor (MF) can be calculated, where MF < 1 signifies suppression and MF > 1 signifies enhancement.[5]
Q4: What is the most effective strategy to mitigate matrix effects?
A4: There is no single solution to completely eliminate matrix effects; a multi-faceted approach is typically most effective.[1] The best strategies involve a combination of:
-
Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds before analysis.[1][6]
-
Chromatographic Separation: Adjusting the LC method (e.g., gradient, column chemistry) to separate the analyte from co-eluting matrix components.
-
Calibration Strategy: Using matrix-matched calibration standards or, ideally, stable isotope-labeled internal standards that co-elute and experience similar matrix effects to the analyte.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem / Question | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Q: Why is my analyte signal intensity low and sensitivity poor? | 1. Significant ion suppression from matrix components.2. Inefficient extraction or sample loss during cleanup.3. Suboptimal LC-MS source conditions. | 1. Assess and Mitigate Matrix Effects: - Quantify the matrix effect using the post-extraction spike method described in the FAQs.[3] - Improve sample cleanup using Solid-Phase Extraction (SPE). See the detailed protocol below. - Dilute the final sample extract. This can reduce the concentration of interfering components but may compromise detection limits.[1]2. Optimize Extraction: - Review your sample homogenization and extraction solvent protocol to ensure efficiency. - Perform a recovery experiment by spiking a blank matrix before extraction to check the efficiency of your sample preparation procedure.3. Optimize MS Conditions: - Adjust ESI source parameters (e.g., gas temperatures, flow rates, capillary voltage) to enhance analyte ionization.[1] |
| Q: I'm seeing poor reproducibility and inaccurate quantification between replicate injections. | 1. Variable matrix effects between samples.2. Inconsistent sample preparation.3. Carryover from the autosampler. | 1. Use an Internal Standard (IS): - The most robust solution is to use a stable isotope-labeled (SIL) internal standard for your fluorinated auxin. The SIL-IS will co-elute and be affected by the matrix similarly to the analyte, correcting for variations.[1]2. Implement Matrix-Matched Calibration: - If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix extract to compensate for the matrix effect.[7]3. Check for Carryover: - Inject a solvent blank immediately after a high-concentration sample. If the analyte peak appears, optimize the needle wash method with a stronger organic solvent.[1] |
| Q: My chromatograms show unexpected "ghost" peaks or a noisy baseline. | 1. Contamination from the sample matrix, solvents, or LC system.2. Column degradation. | 1. Identify Contamination Source: - Inject a series of blanks: solvent blank, matrix blank (extracted matrix without analyte), and mobile phase. This will help pinpoint the source of contamination.[1] 2. Clean the System: - Ensure use of high-purity, LC-MS grade solvents and additives. - Flush the column according to the manufacturer's instructions.3. Replace Consumables: - If the problem persists, replace the guard column or the analytical column. |
| Q: The analyte peak shape is poor (e.g., fronting, tailing, or splitting). | 1. Column overload.2. Incompatibility between injection solvent and mobile phase.3. Column contamination or damage. | 1. Reduce Injection Volume/Concentration: - Dilute the sample to ensure you are not overloading the analytical column.2. Match Injection Solvent: - Reconstitute the final dried extract in a solvent that is as close as possible in composition and strength to the initial mobile phase. A strong organic solvent can distort peak shape.3. Column Maintenance: - Try reversing and flushing the column (if permitted by the manufacturer). If peak shape does not improve, the column may need to be replaced. |
Quantitative Data Summary
Direct quantitative data on matrix effects for fluorinated auxins in plant tissues is not widely published. However, data from the analysis of other fluorinated organic acids, such as per- and polyfluoroalkyl substances (PFAS), in produce can serve as a relevant proxy. The following table summarizes recovery data from a modified QuEChERS extraction method, which indicates the efficiency of the extraction and the degree of matrix effects (where values deviate from 100%).
Table 1: Representative Analyte Recovery of Fluorinated Acids in Various Plant Matrices using a QuEChERS-based LC-MS/MS Method.
| Analyte Class | Plant Matrix | Spiking Level (ng/g) | Average Recovery (%) | Average RSD (%) |
| Short-chain PFAS | Lettuce | 1.0 | 95 | <10 |
| (e.g., PFBA, PFPeA) | Strawberry | 1.0 | 105 | <10 |
| Carrot | 1.0 | 98 | <10 | |
| Potato | 1.0 | 110 | <10 | |
| Long-chain PFAS | Lettuce | 5.0 | 88 | <10 |
| (e.g., PFOA, PFOS) | Strawberry | 5.0 | 92 | <10 |
| Carrot | 5.0 | 85 | <10 | |
| Potato | 5.0 | 95 | <10 |
Data synthesized from studies on PFAS analysis in produce, which demonstrate typical recovery and matrix effect trends for fluorinated acids in complex plant samples.[8][9] Recoveries between 70-120% are generally considered acceptable.
Detailed Experimental Protocols
This section provides a representative protocol for the extraction and analysis of fluorinated auxins from plant tissue, such as Arabidopsis thaliana, combining best practices for minimizing matrix effects.
Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Homogenization:
-
Weigh 20-50 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing two 2 mm ceria-stabilized zirconium oxide beads.
-
Add 1 mL of cold extraction buffer (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v).
-
Critical Step: If using a stable isotope-labeled internal standard (e.g., ¹³C₆-4-F-IAA), add it to the extraction buffer before homogenization.
-
Homogenize using a bead mill (e.g., Mixer Mill) at 25 Hz for 5 minutes.
-
Incubate the extract at 4°C with continuous shaking for 30 minutes.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes. Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup (using Oasis HLB cartridges):
-
Conditioning: Condition a 30 mg HLB SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Loading: Load the plant extract supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the fluorinated auxins with 1 mL of a strong organic solvent (e.g., 90% acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
LC System: UPLC/HPLC system
-
Column: A reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-9 min: Hold at 95% B
-
9.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
Detection: Multiple Reaction Monitoring (MRM). Transitions must be optimized for each specific fluorinated auxin and its stable isotope-labeled internal standard.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for fluorinated auxin analysis from sample preparation to LC-MS/MS detection.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting poor quantitative results in auxin analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. lcms.cz [lcms.cz]
- 9. A modified QuEChERS sample processing method for the determination of per- and polyfluoroalkyl substances (PFAS) in environmental biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Cell toxicity issues with 5-Fluoroindole-3-butyric Acid and how to solve them
Disclaimer: 5-Fluoroindole-3-butyric Acid is a research compound. The information provided below is based on the known cellular effects of the broader classes of indole and butyrate compounds. The specific cytotoxic mechanisms of 5-Fluoroindole-3-butyric Acid may vary.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of cell toxicity associated with 5-Fluoroindole-3-butyric Acid?
Based on studies of related compounds like butyric acid and indole-3-butyric acid, the cytotoxicity of 5-Fluoroindole-3-butyric Acid is likely multifaceted and can be attributed to several key cellular processes:
-
Induction of Apoptosis: Butyrate and its derivatives are well-documented inducers of apoptosis (programmed cell death) in various cancer cell lines. This process is often mediated through the intrinsic (mitochondrial) pathway.[1]
-
Mitochondrial Dysfunction: The compound may directly impact mitochondrial function. This can include the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[2]
-
Caspase Activation: The apoptotic signaling cascade triggered by butyrate compounds typically involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7).[3][4]
-
Generation of Reactive Oxygen Species (ROS): Treatment with butyric acid has been shown to induce oxidative stress through the production of ROS, which can damage cellular components and trigger apoptosis.[5]
-
Regulation of Apoptotic Proteins: The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial in regulating the mitochondrial apoptotic pathway. Butyrate compounds can shift this balance towards apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.[2]
Q2: How does 5-Fluoroindole-3-butyric Acid likely induce apoptosis?
The proposed mechanism for apoptosis induction by butyrate derivatives primarily involves the mitochondrial pathway. This pathway is initiated by cellular stress, leading to changes in the outer mitochondrial membrane permeability. This results in the release of cytochrome c, which then activates a cascade of caspases, ultimately leading to controlled cell death.[6] Studies on butyrate have shown it can upregulate the pro-apoptotic protein Bak and decrease the anti-apoptotic protein Bcl-xL, tipping the cellular balance in favor of apoptosis.[1]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in our cell line.
-
Question: We are observing significant cell death even at low concentrations of 5-Fluoroindole-3-butyric Acid. What could be the cause and how can we mitigate this?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is possible your cell line is particularly sensitive. Consider performing a dose-response experiment across a wider range of concentrations to determine the IC50 value more accurately.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control (media with solvent only) to rule out solvent-induced cytotoxicity.[7]
-
Compound Stability: The compound may be unstable in your culture medium, leading to the formation of more toxic degradation products.
-
Contamination: Microbial contamination (e.g., mycoplasma) can cause unexpected cell death. It is advisable to regularly test your cell cultures for contamination.[8]
-
Solution - Titration and Controls: Perform a careful titration of the compound to identify a suitable working concentration. Always include appropriate controls, such as untreated cells and vehicle-treated cells.
-
Issue 2: How can we confirm if the observed cell death is due to apoptosis?
-
Question: We suspect the cytotoxicity is due to apoptosis. What experiments can we perform to confirm this?
-
Answer: You can use several standard assays to detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Caspase Activity Assays: You can measure the activity of key executioner caspases, such as caspase-3 and -7, using commercially available luminescent or colorimetric assays.[9][11] An increase in caspase-3/7 activity is a hallmark of apoptosis.
-
Western Blotting for Apoptosis Markers: You can perform Western blotting to detect the cleavage of PARP (a substrate of activated caspase-3) or to examine the expression levels of Bcl-2 family proteins to assess the Bax/Bcl-2 ratio.[10] An increased Bax/Bcl-2 ratio is indicative of apoptosis.[12]
-
Issue 3: Can we reduce the cytotoxic effects of 5-Fluoroindole-3-butyric Acid to study its other biological effects?
-
Question: We are interested in non-cytotoxic effects of this compound, but apoptosis is interfering with our experiments. How can we inhibit the apoptotic pathway?
-
Answer:
-
Pan-Caspase Inhibitors: You can use a broad-spectrum caspase inhibitor, such as Z-VAD-FMK, to block the caspase cascade and inhibit apoptosis.[13][14] It is recommended to co-incubate your cells with Z-VAD-FMK and 5-Fluoroindole-3-butyric Acid. A typical starting concentration for Z-VAD-FMK is 20-50 µM.[15][16]
-
Antioxidants: If you suspect that the cytotoxicity is mediated by reactive oxygen species (ROS), you can co-treat your cells with an antioxidant like N-acetylcysteine (NAC).[5] A common concentration range for NAC in cell culture is 1-10 mM.[5][17]
-
Data Presentation
Table 1: IC50 Values of Butyrate and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 Value (mM) | Reference |
| Sodium Butyrate | HCT116 | 24 h | 1.14 | [18] |
| Sodium Butyrate | HCT116 | 48 h | 0.83 | [18] |
| Sodium Butyrate | HT-29 | 48 h | 2.42 | [18] |
| Sodium Butyrate | Caco-2 | 72 h | 2.15 | [18] |
| Indole-3-butyric acid | HCT116 | 24 h | 6.28 ± 0.10 | [19] |
| Tributyrin | HCT116 | 24 h | 4.94 ± 0.19 | [19] |
| Metformin-butyrate | BT474 | 48 h | 9.1 | [20] |
| Metformin-butyrate | MDA-MB-453 | 48 h | 3.4 | [20] |
| Metformin-butyrate | MDA-MB-231 | 48 h | 9.2 | [20] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21]
-
Materials:
-
Cells in culture
-
96-well plate
-
5-Fluoroindole-3-butyric Acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of 5-Fluoroindole-3-butyric Acid and appropriate controls (untreated and vehicle).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
2. Annexin V-FITC Apoptosis Assay
This protocol allows for the detection of apoptosis by flow cytometry.[9][10]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells by treating them with 5-Fluoroindole-3-butyric Acid.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^5 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
3. Reactive Oxygen Species (ROS) Detection Assay
This protocol describes the measurement of intracellular ROS using the fluorescent probe DCFH-DA.[22][23]
-
Materials:
-
Treated and control cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free medium
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with 5-Fluoroindole-3-butyric Acid and controls.
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10-25 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
4. Mitochondrial Membrane Potential Assay (using TMRE)
This protocol measures changes in mitochondrial membrane potential using the fluorescent dye TMRE.[24]
-
Materials:
-
Treated and control cells
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope, flow cytometer, or plate reader
-
-
Procedure:
-
Culture and treat cells with 5-Fluoroindole-3-butyric Acid and controls. Include a positive control treated with FCCP or CCCP (e.g., 20 µM for 10 minutes).
-
Add TMRE to the cell culture medium at a final concentration of 50-400 nM.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with warm PBS or assay buffer.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer (typically in the red channel), or a plate reader (Ex/Em = ~549/575 nm).
-
Visualizations
Caption: Proposed signaling pathway for 5-Fluoroindole-3-butyric Acid induced apoptosis.
Caption: General workflow for assessing the cytotoxicity of 5-Fluoroindole-3-butyric Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyrate, a dietary fiber derivative that improves irinotecan effect in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of Apoptotic Induction of Butyric Acid Derivatives in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-Butyric Acid - ZELLX® [zellx.de]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. benchchem.com [benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 15. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 16. Short-term culture with the caspase inhibitor z-VAD.fmk reduces beta cell apoptosis in transplanted islets and improves the metabolic outcome of the graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Acetylcysteine Reduces ROS-Mediated Oxidative DNA Damage and PI3K/Akt Pathway Activation Induced by Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. Enhanced anti-tumor activity and cytotoxic effect on cancer stem cell population of metformin-butyrate compared with metformin HCl in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. assaygenie.com [assaygenie.com]
- 23. researchgate.net [researchgate.net]
- 24. media.cellsignal.com [media.cellsignal.com]
Validation & Comparative
A Comparative Guide: 4-(5-Fluoro-1h-indol-3-yl)butanoic acid and Indole-3-butyric acid for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid and its non-fluorinated counterpart, indole-3-butyric acid (IBA). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their chemical properties, known biological activities, and potential therapeutic applications. The inclusion of a fluorine atom in the indole ring of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid suggests potentially enhanced pharmacological properties, a concept that will be explored in the context of the available data.
Physicochemical Properties
A comparative summary of the key physicochemical properties of both compounds is presented below. These properties are fundamental to understanding their potential behavior in biological systems.
| Property | 4-(5-Fluoro-1h-indol-3-yl)butanoic acid | Indole-3-butyric acid (IBA) |
| Molecular Formula | C₁₂H₁₂FNO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 221.23 g/mol | 203.24 g/mol |
| Melting Point | 122-124 °C | 125 °C |
| LogP (predicted) | 2.48 | ~2.3 |
| Water Solubility | Data not available | 250 mg/L at 20°C |
| Appearance | White to light-yellow crystalline solid | White to light-yellow crystalline solid |
Biological Activity and Therapeutic Potential
While direct comparative studies on the pharmacological effects of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid and indole-3-butyric acid are limited in publicly available literature, we can infer potential differences based on the known activities of IBA and the general impact of fluorination in drug discovery.
Indole-3-butyric acid (IBA)
Indole-3-butyric acid is well-established as a plant hormone (auxin) that promotes root formation.[1][2][3] Beyond its horticultural applications, recent studies have begun to explore its potential in a therapeutic context.
One notable study has demonstrated the antioxidant properties of IBA, showing its ability to protect against oxidative damage induced by the Fenton reaction.[4] This suggests a potential role for IBA and its derivatives in mitigating diseases associated with oxidative stress.
Furthermore, derivatives of indole-3-butyric acid have been investigated as histone deacetylase (HDAC) inhibitors .[4] HDAC inhibitors are a promising class of anti-cancer agents. This finding opens up a significant avenue for the development of IBA-based compounds in oncology.
4-(5-Fluoro-1h-indol-3-yl)butanoic acid: The Impact of Fluorination
The introduction of a fluorine atom at the 5-position of the indole ring is a key structural modification that can significantly alter the compound's biological profile. In drug discovery, fluorination is a common strategy to enhance several key properties of a molecule.[5][6][7]
Potential Advantages of Fluorination:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes.[7] This can lead to a longer half-life and improved bioavailability.
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially increasing the compound's potency.[5]
-
Improved Lipophilicity and Membrane Permeability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and the blood-brain barrier.[5]
A study on the related compound, 5-fluoroindole-3-acetic acid, demonstrated that it acts as a prodrug that, upon activation by peroxidases, exhibits potent cytotoxic activity against tumor cells.[8] This highlights the potential of fluorinated indole derivatives in cancer therapy. While specific data for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is not yet available, these general principles suggest it could be a promising candidate for further investigation as a therapeutic agent, potentially with improved properties compared to its non-fluorinated analog.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, the following are detailed methodologies for key experiments.
In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of the compounds.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid and indole-3-butyric acid.
Materials:
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.
HDAC Inhibition Assay
Given that derivatives of IBA have shown activity as HDAC inhibitors, a comparative assay is warranted.
Objective: To determine and compare the inhibitory potency (IC₅₀) of the two compounds against a specific HDAC isozyme (e.g., HDAC1, HDAC6).
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (e.g., containing trypsin and TSA)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In the microplate, add the HDAC enzyme, assay buffer, and the test compounds or control.
-
Incubate briefly at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways
The potential modulation of the HDAC signaling pathway by these compounds is of significant interest for cancer drug development.
Conclusion
Indole-3-butyric acid, a well-known plant auxin, is emerging as a molecule of interest for therapeutic applications due to its antioxidant properties and the potential of its derivatives as HDAC inhibitors. The fluorinated analog, 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, represents a promising area for further investigation. Based on established principles in medicinal chemistry, the introduction of fluorine may confer enhanced metabolic stability, target affinity, and overall druglikeness.
Direct comparative studies are essential to elucidate the specific advantages of the fluorinated compound. The experimental protocols provided in this guide offer a framework for such investigations. Future research should focus on a head-to-head comparison of their efficacy in relevant disease models, pharmacokinetics, and safety profiles to fully assess their therapeutic potential.
References
- 1. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. Indole-3-Butyric Acid Stimulates and Controls Plant Growth - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. Indole-3-Butyric Acid, a Natural Auxin, Protects against Fenton Reaction-Induced Oxidative Damage in Porcine Thyroid [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Biological Efficacy of 5-Fluoroindole-3-butyric Acid as an Auxin Remains Largely Unexplored
Despite extensive investigation into the diverse world of auxins and their synthetic analogues, a comprehensive understanding of the biological efficacy of 5-Fluoroindole-3-butyric Acid (5-F-IBA) as a plant growth regulator remains elusive. A thorough review of published scientific literature reveals a significant lack of quantitative data comparing its auxin-like activity to established compounds such as Indole-3-butyric acid (IBA) and Indole-3-acetic acid (IAA). This information gap prevents a direct, data-driven comparison of its performance in standard auxin bioassays.
For researchers, scientists, and drug development professionals, this represents a notable void in the understanding of structure-activity relationships within the auxin class of molecules. The introduction of a fluorine atom to the indole ring can significantly alter a molecule's chemical properties, including its stability, lipophilicity, and interaction with biological receptors. However, without empirical data from established experimental protocols, any discussion of 5-F-IBA's potential as a potent or selective auxin remains speculative.
To facilitate future research in this area, this guide provides a detailed overview of standard experimental protocols for assessing auxin activity and a summary of the known signaling pathways for established auxins.
Standard Experimental Protocols for Auxin Bioassays
The following are widely accepted methods for quantifying auxin activity. Should data for 5-Fluoroindole-3-butyric Acid become available, it would be benchmarked against other auxins using these, or similar, experimental setups.
1. Adventitious Root Formation Assay
This assay is a cornerstone for evaluating the root-promoting activity of auxins.
-
Objective: To quantify the ability of a test compound to induce the formation of adventitious roots on plant cuttings.
-
Methodology:
-
Plant Material: Stem cuttings of a suitable plant species (e.g., mung bean, pea, or Arabidopsis) are prepared. Cuttings are typically taken from a uniform part of the plant to ensure consistency.
-
Treatment: The basal ends of the cuttings are dipped in solutions of varying concentrations of the test auxin (e.g., 5-F-IBA) and control auxins (e.g., IBA, IAA) for a defined period. A control group is treated with a solvent-only solution.
-
Incubation: The treated cuttings are then placed in a suitable rooting medium (e.g., agar, vermiculite, or hydroponics) and maintained under controlled environmental conditions (light, temperature, humidity).
-
Data Collection: After a set period (typically 7-21 days), the number of adventitious roots, the length of the longest root, and the total root length are measured for each cutting.
-
Analysis: The data is statistically analyzed to compare the rooting efficacy of the test compound against the controls.
-
Experimental Workflow for Adventitious Root Formation Assay
Caption: Workflow for the adventitious root formation assay.
2. Avena Coleoptile Curvature Test
A classic and highly sensitive bioassay for determining auxin activity based on cell elongation.
-
Objective: To measure the degree of curvature in oat (Avena sativa) coleoptiles in response to the unilateral application of an auxin.
-
Methodology:
-
Plant Material: Oat seeds are germinated and grown in complete darkness to produce etiolated seedlings with straight coleoptiles.
-
Preparation: The tips of the coleoptiles are excised, and a primary leaf is partially pulled out to create a stable platform.
-
Treatment: An agar block containing the test compound is placed asymmetrically on the cut surface of the coleoptile.
-
Incubation: The seedlings are kept in the dark in a humid environment for a specific period (e.g., 90-120 minutes).
-
Data Collection: The angle of curvature of the coleoptile is measured. The degree of bending is proportional to the auxin concentration.
-
Analysis: A standard curve is generated using known concentrations of a standard auxin (like IAA) to determine the relative activity of the test compound.
-
The Canonical Auxin Signaling Pathway
While the specific interactions of 5-Fluoroindole-3-butyric Acid with the auxin signaling machinery are unknown, the established pathway for natural auxins like IAA provides a framework for future investigation. In many plant species, Indole-3-butyric acid (IBA) is believed to be converted to the active form, Indole-3-acetic acid (IAA), to elicit a response.[1][2]
The core of the auxin signaling pathway involves three main components: the TIR1/AFB receptor proteins, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.
-
Low Auxin Conditions: In the absence of sufficient auxin, Aux/IAA proteins bind to ARF transcription factors, repressing their activity and preventing the transcription of auxin-responsive genes.
-
High Auxin Conditions: When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor frees the ARF transcription factor to activate the expression of genes that regulate cell division, elongation, and differentiation, leading to various growth and developmental processes.
Simplified Auxin Signaling Pathway
Caption: The canonical auxin signaling pathway.
Future Directions
The lack of data on the biological efficacy of 5-Fluoroindole-3-butyric Acid highlights an opportunity for further research. Comparative studies employing the standardized bioassays described above are necessary to elucidate its potential as a novel plant growth regulator. Such studies would not only provide valuable information for agricultural and horticultural applications but also contribute to a deeper understanding of the structure-activity relationships that govern auxin function. Until such data is generated and published, any claims regarding the superiority or specific effects of 5-Fluoroindole-3-butyric Acid compared to other auxins remain unsubstantiated.
References
- 1. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of indole-3-butyric acid-induced adventitious root formation on Arabidopsis stem segments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 4-(5-Fluoro-1H-indol-3-yl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesized compound 4-(5-Fluoro-1H-indol-3-yl)butanoic acid, benchmarking its potential bioactivities against established indole derivatives. The inclusion of a fluorine atom on the indole ring is a strategic modification intended to enhance metabolic stability and target affinity, a common approach in modern drug discovery.[1][2][3] This document outlines potential therapeutic applications and provides detailed experimental protocols for validation, supported by comparative data from relevant literature.
Comparative Bioactivity Profile
While specific experimental data for 4-(5-Fluoro-1H-indol-3-yl)butanoic acid is not yet broadly published, its structural similarity to Indole-3-butyric acid (IBA) and other fluorinated indole derivatives allows for a predictive comparison across several key bioactivity domains.
Potential as a Plant Growth Regulator
Indole-3-butyric acid (IBA) is a well-established plant hormone that promotes root formation.[4][5][6] Fluorinated analogues have also shown significant activity in this area.[7][8][9] It is hypothesized that 4-(5-Fluoro-1H-indol-3-yl)butanoic acid will exhibit similar or enhanced auxin-like activity.
Table 1: Comparative Auxin-like Activity of Indole Derivatives
| Compound | Bioactivity | Effective Concentration | Key Findings | Reference |
| 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | Hypothesized Root Growth Promotion | To Be Determined | Expected to show enhanced stability and activity due to fluorination. | - |
| Indole-3-butyric acid (IBA) | Promotes adventitious root formation | ~100 ppm | Widely used in horticulture for plant propagation.[10] | [5][10] |
| 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA) | Promotes primary root elongation | 100 µM | Action is independent of ethylene synthesis.[8] | [7][8] |
| 4-trifluoromethylindole-3-acetic acid (4-CF(3)-IAA) | Strong root formation-promoting activity | 1x10-4 M | Activity is 1.5 times higher than 4-(3-indole)butyric acid in black gram cuttings.[9] | [9] |
Potential as an Anticancer Agent (HDAC Inhibitor)
Derivatives of indole-3-butyric acid have been identified as potent histone deacetylase (HDAC) inhibitors, a promising class of anticancer agents.[10][11] The introduction of a phenyl group to the linker of an IBA derivative significantly enhanced its binding affinity with HDACs.[10]
Table 2: Comparative HDAC Inhibitory Activity
| Compound | Target | IC50 Values | Antiproliferative Activity (Cell Lines) | Reference |
| 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | Hypothesized HDACs | To Be Determined | To Be Determined | - |
| Compound I13 (IBA derivative) | HDAC1, HDAC3, HDAC6 | 13.9 nM, 12.1 nM, 7.71 nM | U937, U266, HepG2, A2780, PNAC-1 | [11] |
| SAHA (Vorinostat) | Pan-HDAC inhibitor | Varies by isoform | Widely active against various cancer cell lines | [11] |
Potential as an α-Glucosidase Inhibitor
Fluorinated 2-oxindole derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting that the 5-fluoroindole scaffold could be a valuable pharmacophore for developing new diabetes therapies.[12]
Table 3: Comparative α-Glucosidase Inhibitory Activity
| Compound | IC50 Value | Comparison to Acarbose | Key Structural Features | Reference |
| 4-(5-Fluoro-1H-indol-3-yl)butanoic acid | To Be Determined | To Be Determined | 5-fluoroindole core | - |
| Compound 3f (5-fluoro-2-oxindole derivative) | 35.83 ± 0.98 µM | ~15 times more potent | (Z)-5-fluoro-3-(4-hydroxy-3-methoxybenzylidene)indolin-2-one | [12] |
| Acarbose (Reference Drug) | 569.43 ± 43.72 µM | - | Pseudo-tetrasaccharide | [12] |
Experimental Protocols
To validate the bioactivity of 4-(5-Fluoro-1H-indol-3-yl)butanoic acid, the following experimental protocols are recommended.
Plant Root Formation Assay
This assay assesses the auxin-like activity of the compound by measuring its effect on root development in plant cuttings.
Methodology:
-
Plant Material: Use cuttings from a model plant species such as black gram (Vigna mungo) or soybean (Glycine max).
-
Treatment: Prepare stock solutions of the test compound and positive controls (IBA, TFIBA) in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 10-5 M, 10-4 M, 10-3 M) in a hydroponic solution.
-
Application: Immerse the basal end of the cuttings in the test solutions for a defined period (e.g., 24 hours).
-
Growth Conditions: Transfer the cuttings to a hydroponic growth medium and maintain under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-14 days), count the number of adventitious roots and measure their length.
-
Analysis: Compare the root number and length for the test compound to the negative control (solvent only) and positive controls.
In Vitro HDAC Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of specific histone deacetylase enzymes.
Methodology:
-
Enzyme and Substrate: Use commercially available recombinant human HDAC enzymes (e.g., HDAC1, HDAC3, HDAC6) and a fluorogenic substrate.
-
Assay Buffer: Prepare an appropriate assay buffer containing the HDAC enzyme.
-
Compound Incubation: Add varying concentrations of the test compound to the enzyme solution and incubate for a specified time.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Signal Detection: After incubation, add a developer solution to stop the reaction and generate a fluorescent signal. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of the compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Methodology:
-
Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, α-glucosidase, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the enzyme with the test compound for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the pNPG substrate to start the reaction.
-
Absorbance Measurement: Monitor the release of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
Visualized Workflows and Pathways
The following diagrams illustrate a potential mechanism of action and a general workflow for bioactivity screening.
Caption: Hypothetical signaling pathway of an HDAC inhibitor.
Caption: General workflow for bioactivity validation.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Synthesis and Biological Activities of Substituted 4,4,4-Trifluoro-3-(indoIe-3-)butyric Acids, Novel Fluorinated Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,4,4-trifluoro-3-(indole-3-)butyric acid promotes root elongation in Lactuca sativa independent of ethylene synthesis and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antibody Cross-Reactivity: A Focus on 5-Fluoroindole-3-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of antibody options for the detection of 5-Fluoroindole-3-butyric Acid. As our research indicates, there are currently no commercially available antibodies raised specifically against 5-Fluoroindole-3-butyric Acid. Therefore, this guide will focus on the available antibodies for the structurally similar molecule, Indole-3-butyric acid (IBA), and provide a framework for assessing their potential cross-reactivity with 5-Fluoroindole-3-butyric Acid.
Understanding the Challenge: Antibody Specificity for Small Molecules
Immunoassays for small molecules like 5-Fluoroindole-3-butyric Acid typically utilize a competitive ELISA format. The specificity of the antibody used is a critical factor for accurate quantification. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte, which can lead to inaccurate results. Given the structural similarity between IBA and its fluorinated analog, existing anti-IBA antibodies are the most promising candidates for developing an assay for 5-Fluoroindole-3-butyric Acid, but their cross-reactivity must be thoroughly evaluated.
Available Antibodies and Reported Cross-Reactivity
Polyclonal antibodies raised against Indole-3-butyric acid are commercially available. These are typically produced by immunizing animals with an IBA-protein conjugate (e.g., IBA-BSA).[1][2] The specificity of these antibodies is crucial, and the limited available data indicates some level of cross-reactivity with other indole derivatives.
Table 1: Summary of Commercially Available Anti-Indole-3-butyric Acid (IBA) Polyclonal Antibodies
| Product Name/ID | Host Species | Immunogen | Reported Cross-Reactivity | Supplier |
| Anti-IBA (AS15 3053) | Chicken | BSA-conjugated Indole-3-butyric acid | Data for anti-IAA antibodies provided as an example, not for the anti-IBA antibody itself.[1] | Agrisera |
| Anti-IBA | Rabbit | BSA-conjugated Indole-3-butyric acid | Indole-3-acetic acid: < 0.1%[2] | Gentaur |
Note: The cross-reactivity of these antibodies with 5-Fluoroindole-3-butyric Acid has not been reported. The fluorine atom at the 5-position of the indole ring may alter the electronic properties and conformation of the molecule, which could significantly impact antibody binding. Therefore, experimental validation is essential.
Hypothetical Cross-Reactivity Profile
Based on the principles of antibody-antigen recognition, we can hypothesize a potential cross-reactivity profile for an anti-IBA antibody. The antibody's binding pocket is expected to primarily recognize the indole ring and the butyric acid side chain. The introduction of a fluorine atom could either increase or decrease the binding affinity depending on its interaction with the amino acid residues in the antibody's paratope.
Table 2: Hypothetical Comparative Cross-Reactivity of a Polyclonal Anti-IBA Antibody
| Compound | Structure | Expected Cross-Reactivity (%) | Rationale |
| Indole-3-butyric acid (IBA) | (Reference Compound) | 100 | The antibody was raised against this hapten. |
| 5-Fluoroindole-3-butyric Acid | (Target Analyte) | To be determined | The fluorine substitution may alter binding affinity. |
| Indole-3-acetic acid (IAA) | Shorter side chain | Low (<1%) | The difference in the length of the alkyl chain is likely to significantly reduce binding.[2] |
| Indole | Lacks the butyric acid side chain | Very Low (<0.1%) | The butyric acid moiety is a key part of the hapten used for immunization. |
| 5-Hydroxyindole-3-acetic acid | Different substitution and shorter side chain | Very Low (<0.1%) | Combination of a different functional group and side chain length will likely prevent significant binding. |
Experimental Protocols
To experimentally determine the cross-reactivity of an anti-IBA antibody with 5-Fluoroindole-3-butyric Acid, a competitive enzyme-linked immunosorbent assay (ELISA) should be performed.
Key Experiment: Competitive ELISA for Cross-Reactivity Assessment
This experiment measures the ability of 5-Fluoroindole-3-butyric Acid and other related compounds to compete with a labeled IBA conjugate for binding to the anti-IBA antibody.
Materials:
-
Anti-IBA polyclonal antibody
-
Indole-3-butyric acid (IBA) standard
-
5-Fluoroindole-3-butyric Acid and other potential cross-reactants
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-chicken IgY or anti-rabbit IgG)[1][2]
-
ELISA plates (high-binding)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the IBA-protein conjugate (e.g., 400 ng/ml in coating buffer). Incubate overnight at 4°C.[1][3]
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add Blocking Buffer to each well and incubate for at least 1 hour at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the IBA standard and the potential cross-reactants (including 5-Fluoroindole-3-butyric Acid) in an appropriate buffer.
-
In separate tubes, mix the diluted anti-IBA antibody with each dilution of the standards and cross-reactants. Incubate for 1 hour at room temperature.
-
-
Incubation: Add the antibody/analyte mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add the substrate solution and incubate in the dark until sufficient color develops (typically 10-20 minutes).
-
Stopping the Reaction: Add the Stop Solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Construct a standard curve by plotting the absorbance against the concentration of the IBA standard.
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of IBA / IC50 of Cross-Reactant) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining antibody cross-reactivity using a competitive ELISA.
Logical Relationship of Cross-Reactivity
The following diagram illustrates the factors influencing the cross-reactivity of an antibody with 5-Fluoroindole-3-butyric Acid.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Indole Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated and non-fluorinated indole compounds, supported by experimental data, to objectively assess the impact of fluorination on physicochemical properties, biological activity, and pharmacokinetic profiles.
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine atoms can dramatically alter a molecule's properties, often leading to enhanced metabolic stability, improved binding affinity, and modulated basicity.[1] This guide delves into these differences, offering a data-driven perspective for informed decision-making in drug design and development.
Physicochemical Properties: A Tale of Two Indoles
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique electronic properties to the indole ring. This seemingly subtle change can have a profound impact on a compound's acidity (pKa) and lipophilicity (logP), two critical parameters influencing drug absorption, distribution, metabolism, and excretion (ADME). Fluorination has been shown to significantly reduce the pKa of compounds, and this modulation of basicity can have a beneficial influence on oral absorption.[2]
| Property | Non-Fluorinated Indole Analogs | Fluorinated Indole Analogs | Fold Change/Difference |
| pKa | |||
| 3-(3-(piperidin-1-yl)propyl)indole | 9.5 | 8.8 (4-fluoropiperidine analog) | -0.7 units[2] |
| logP | |||
| Indole | 2.25 | 2.45 (5-fluoroindole) | +0.2 [This is a generally accepted trend; specific matched-pair data is not readily available in the searched literature] |
| Binding Affinity (Ki, nM) | |||
| 3-(3-(piperidin-1-yl)propyl)indole (5-HT1D) | 1.2 | 1.5 (4-fluoropiperidine analog) | ~1.25x increase[2] |
| IC50 (nM) | |||
| Indole-based HIV-1 Integrase Inhibitor | >50,000 | 4,500 | >11x improvement[3] |
| Indole-based GPR44 Antagonist (Compound 1) | 150 | 5.3 (o-fluoro derivative) | ~28x improvement[4] |
| Metabolic Half-life (t½, min) | |||
| UT-155 (non-fluorinated indole) | 12.35 | 13.29 (4-fluoro analog) | ~1.08x increase[5] |
| UT-155 (non-fluorinated indole) | 12.35 | 53.71 (CF3-substituted analog) | ~4.35x increase[5] |
| Intrinsic Clearance (CLint, mL/min/kg) | |||
| 5-Fluoroindole | 9.0 | 48 (as HCl salt) | 5.33x increase[5] |
Table 1: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Indole Compounds. This table summarizes the quantitative data, highlighting the impact of fluorination on key drug-like properties.
Biological Activity: Sharpening the Spear
Fluorination can significantly enhance the biological potency of indole compounds. The electronic effects of fluorine can lead to stronger interactions with target proteins, resulting in lower inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). For instance, fluorinated indole derivatives have demonstrated superior activity as inhibitors of HIV-1 integrase and G-protein coupled receptor 44 (GPR44).[3][4]
In the context of cancer, indole compounds are known to modulate critical signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[6][7] Fluorination can further refine the activity of these compounds, leading to more potent anticancer agents.
Pharmacokinetic Profile: Staying in the Game Longer
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[5] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[5] By strategically placing fluorine atoms at metabolically labile positions on the indole ring, the rate of oxidative metabolism can be significantly reduced, leading to a longer biological half-life and improved oral bioavailability.[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Potentiometric pKa Determination
This method is used to determine the ionization constant of a compound by measuring the pH of a solution after incremental additions of a titrant.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Test compound solution (e.g., 1 mM)
-
Nitrogen gas
Procedure:
-
Calibrate the potentiometer using standard buffers of pH 4, 7, and 10.[8]
-
Prepare a solution of the test compound at a concentration of approximately 1 mM.[9]
-
Add 0.15 M KCl to maintain a constant ionic strength.[8]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[8]
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH, adding the titrant in small increments.[9]
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH remains relatively constant after further additions.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10]
Shake-Flask Method for logP Determination
This classic method measures the partitioning of a compound between n-octanol and water to determine its lipophilicity.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Separatory funnel or vials
-
Shaker
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare pre-saturated n-octanol and aqueous phases by shaking them together for 24 hours and allowing them to separate.[11]
-
Dissolve a known amount of the test compound in one of the phases.
-
Add a known volume of the second phase to a separatory funnel or vial.
-
Shake the mixture vigorously for a fixed period (e.g., 1 hour) to allow for equilibration.[11]
-
Allow the two phases to separate completely. Centrifugation can aid in this process.
-
Carefully separate the two phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[12]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound stock solution
-
Internal standard
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Thaw the liver microsomes at 37°C and dilute them in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[13][14]
-
Prepare a solution of the test compound in the microsomal suspension.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to acetonitrile containing an internal standard to stop the reaction.[15]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the line.[5]
ADP-Glo™ Kinase Inhibition Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.
Materials:
-
Kinase enzyme
-
Kinase substrate
-
ATP
-
Test compound (inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a white multi-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature.[16]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[17]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[18]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[1]
-
Remove the medium containing MTT.
-
Add a solubilization solution to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchhub.com [researchhub.com]
- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Shake Flask LogD | Domainex [domainex.co.uk]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. mercell.com [mercell.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of 4-(5-Fluoro-1h-indol-3-yl)butanoic Acid Effects: A Comparative Guide Based on Structural Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the topic of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid and the independent verification of its effects. A comprehensive review of available scientific literature reveals a significant scarcity of experimental data specifically pertaining to this compound. Therefore, to provide a foundational understanding and a framework for future research, this document presents a comparative analysis of its close structural analogs: Indole-3-butyric acid (IBA) and 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA). The effects and experimental protocols detailed for these analogs can serve as a valuable proxy for designing studies to investigate 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
Executive Summary
While direct experimental data on the biological effects of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is not publicly available, its structural similarity to known plant auxins, particularly Indole-3-butyric acid (IBA), suggests a potential role in plant growth regulation. This guide provides a comparative overview of IBA and the fluorinated analog TFIBA, summarizing their known effects on plant physiology, outlining established experimental protocols for their evaluation, and presenting this information in a structured format to aid researchers in designing verification studies for the target compound.
Comparative Analysis of Structural Analogs
The primary analogs for comparison are Indole-3-butyric acid (IBA), a well-characterized natural and synthetic plant hormone, and 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA), a synthetic derivative. Both compounds are recognized for their influence on plant root development.
Data Presentation
Table 1: Physicochemical Properties of 4-(5-Fluoro-1h-indol-3-yl)butanoic Acid and Its Analogs
| Property | 4-(5-Fluoro-1h-indol-3-yl)butanoic acid | Indole-3-butyric acid (IBA) | 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA) |
| Molecular Formula | C₁₂H₁₂FNO₂ | C₁₂H₁₃NO₂[1] | C₁₂H₁₀F₃NO₂ |
| Molecular Weight | 221.23 g/mol | 203.24 g/mol [1] | 257.21 g/mol |
| Primary Function | Not documented | Plant hormone (auxin), rooting agent[1][2] | Plant growth regulator, root elongation promoter[3][4] |
| Solubility | Not documented | Sparingly soluble in water, soluble in ethanol[1] | Soluble in water and DMSO[5] |
Table 2: Comparison of Biological Effects of IBA and TFIBA
| Effect | Indole-3-butyric acid (IBA) | 4,4,4-trifluoro-3-(indole-3-)butyric acid (TFIBA) |
| Primary Root Elongation | Can be inhibitory at higher concentrations.[6] | Promotes primary root elongation (e.g., by 40% in 72h at 100 µM in Lactuca sativa).[3][4] |
| Lateral/Adventitious Root Formation | Strong promoter of adventitious and lateral root formation.[2][7] | Not explicitly documented as a primary effect. |
| Hypocotyl Growth | Generally promotes cell elongation. | Inhibits hypocotyl growth (e.g., by 35% in Lactuca sativa).[3][4] |
| Mechanism of Action | Acts as a precursor to Indole-3-acetic acid (IAA) and may also have intrinsic auxin activity.[1][7] | Believed to be related to ethylene action, but not ethylene synthesis.[3][4] |
| Plant Species Studied | Wide range of species including Camellia sinensis, Arabidopsis thaliana, and various horticultural crops.[1][8][9] | Primarily studied in Lactuca sativa (lettuce), rice, Chinese cabbage, and flax.[3][5][10] |
Experimental Protocols
To independently verify the effects of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, researchers can adapt established bioassays for auxin activity.
Root Elongation Assay
This assay is fundamental for assessing auxin-like activity and is directly applicable based on the known effects of TFIBA.
-
Objective: To determine the effect of the test compound on primary root growth.
-
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana or Lactuca sativa).
-
Petri dishes with sterile growth medium (e.g., Murashige and Skoog medium).
-
Test compound (4-(5-Fluoro-1h-indol-3-yl)butanoic acid) dissolved in a suitable solvent (e.g., DMSO or ethanol) at various concentrations.
-
Control solutions (solvent only).
-
Positive controls (IBA, TFIBA).
-
-
Methodology:
-
Sterilize and germinate seeds on the growth medium.
-
Once seedlings have developed a primary root of a specified length, transfer them to new plates containing the test compound, controls, and positive controls at various concentrations.
-
Incubate the plates vertically in a controlled environment (temperature, light).
-
Measure the length of the primary root at regular intervals (e.g., every 24 hours for 3-5 days).
-
Statistically analyze the data to compare root growth in the presence of the test compound against the controls.
-
Adventitious Root Formation Assay
This assay is crucial for determining if the compound shares the root-promoting properties of IBA.
-
Objective: To quantify the effect of the test compound on the formation of adventitious roots from cuttings.
-
Materials:
-
Stem cuttings from a suitable plant species (e.g., mung bean, carnation, or Arabidopsis).
-
Solutions of the test compound at various concentrations.
-
Control solution (solvent only).
-
Positive control (IBA).
-
Culture tubes or vials with a sterile rooting medium (e.g., water, agar, or vermiculite).
-
-
Methodology:
-
Prepare uniform stem cuttings.
-
Briefly dip the basal end of the cuttings into the test solutions or controls.
-
Place the cuttings in the culture tubes with the rooting medium.
-
Maintain the cuttings in a controlled environment with high humidity.
-
After a set period (e.g., 7-14 days), count the number of adventitious roots per cutting and measure their length.
-
Analyze the data to determine the efficacy of the test compound in promoting adventitious root formation.
-
Avena Coleoptile Curvature Test
A classic bioassay for quantifying auxin activity based on differential growth.
-
Objective: To measure the auxin-like activity of the test compound by observing the curvature of oat coleoptiles.
-
Materials:
-
Oat (Avena sativa) seedlings grown in the dark.
-
Agar blocks.
-
Solutions of the test compound, controls, and a positive control (IAA or IBA).
-
-
Methodology:
-
Prepare agar blocks containing known concentrations of the test compound and controls.
-
Decapitate the tips of the oat coleoptiles.
-
Place an agar block asymmetrically on the cut surface of a coleoptile.
-
After a specific time (e.g., 90-120 minutes), the coleoptile will bend due to the growth-promoting effect of the auxin diffusing down one side.
-
Measure the angle of curvature. The degree of curvature is proportional to the auxin concentration.[11][12]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized auxin signaling pathway, potentially applicable to the active form of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
Caption: A logical workflow for the independent verification of the biological effects of the target compound.
Conclusion and Future Directions
The absence of published data on 4-(5-Fluoro-1h-indol-3-yl)butanoic acid necessitates independent verification of its biological effects. Based on the activity of its structural analogs, IBA and TFIBA, it is reasonable to hypothesize that this compound may exhibit auxin-like properties, potentially influencing plant growth and development, particularly root formation. The experimental protocols outlined in this guide provide a robust framework for initiating such investigations. Future research should focus on a systematic evaluation of its effects across a range of concentrations and in various plant species. Furthermore, mechanistic studies, including its potential conversion to an active form and its interaction with auxin signaling pathways, will be crucial in elucidating its biological role. This foundational research is essential before any consideration of its application in drug development or other fields.
References
- 1. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-Butyric Acid Stimulates and Controls Plant Growth [powergrown.com]
- 3. 4,4,4-trifluoro-3-(indole-3-)butyric acid promotes root elongation in Lactuca sativa independent of ethylene synthesis and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4,4-trifluoro-3-(indole-3-)butyric acid promotes root elongation in Lactuca sativa independent of ethylene synthesis and pH. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. Indole-3-butyric acid induces lateral root formation via peroxisome-derived indole-3-acetic acid and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of 4,4,4-Trifluoro-3-(indole-3-)butyric Acid Dissolved in Water on Growth of Rice Roots | Scientific.Net [scientific.net]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. m.youtube.com [m.youtube.com]
Comparative Guide to the Structure-Activity Relationship of 5-Fluoroindole-3-Butyric Acid Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 5-fluoroindole-3-butyric acid. Due to a lack of comprehensive studies on a single, unified series of 5-fluoroindole-3-butyric acid analogs, this document synthesizes findings from research on structurally similar compounds, including 5-fluoro-2-oxindole derivatives and indole-3-butyric acid derivatives with various substitutions. The data presented herein offers insights into how structural modifications on the indole ring and the butyric acid side chain influence biological activity, primarily focusing on α-glucosidase inhibition and histone deacetylase (HDAC) inhibition.
Key Findings Across Analog Series
Analysis of various studies on related compounds reveals several key structure-activity trends:
-
Substitutions on the Indole Ring: The nature and position of substituents on the indole core significantly impact biological activity. For instance, in the case of 5-fluoro-2-oxindole derivatives, the presence and position of electron-withdrawing or electron-donating groups on a benzylidene moiety attached to the oxindole core dramatically alter α-glucosidase inhibitory potency.
-
Modifications of the Butyric Acid Side Chain: Alterations to the butyric acid side chain, such as converting the carboxylic acid to a hydroxamic acid or introducing aromatic moieties, have been shown to be critical for potent HDAC inhibition in a series of indole-3-butyric acid derivatives.
-
The Role of the 5-Fluoro Substituent: The fluorine atom at the 5-position of the indole ring is a common feature in many biologically active indole derivatives. It is known to enhance metabolic stability and can influence binding affinity to target proteins. For example, 5-fluoroindole derivatives have shown better antiviral activity compared to their 4-fluoroindole counterparts.
Comparative Biological Activity Data
The following tables summarize the quantitative data from key studies on 5-fluoro-2-oxindole and indole-3-butyric acid analogs, providing a basis for comparing their relative potencies.
α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives
A series of 5-fluoro-2-oxindole derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase. The results highlight the importance of the substituent on the benzylidene ring at the 3-position of the oxindole core.
| Compound ID | Substituent (R) on Benzylidene Ring | IC50 (µM) |
| 3d | 4-OH | 56.87 ± 0.42 |
| 3f | 4-Cl | 49.89 ± 1.16 |
| 3i | 3-Br | 35.83 ± 0.98 |
| Acarbose | (Reference Drug) | 569.43 ± 43.72 |
| 5-fluoro-2-oxindole | (Parent Compound) | 7510 ± 170 |
SAR Insights:
-
Compounds with a halogen (Cl, Br) or a hydroxyl group on the benzylidene ring exhibited significantly better inhibitory activity than the parent compound and the reference drug, acarbose.
-
The position of the substituent was also crucial, with the 3-bromo substituted analog (3i) showing the most potent activity.
HDAC Inhibitory and Antiproliferative Activities of Indole-3-Butyric Acid Derivatives
Structural modifications of an indole-3-butyric acid derivative, where the carboxylic acid was replaced with a hydroxamic acid and various substituents were introduced at the N1 position of the indole ring, led to the discovery of potent HDAC inhibitors with antiproliferative activity.
| Compound ID | N1-Substituent on Indole Ring | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | U937 Cell Proliferation IC50 (nM) |
| I13 | Methyl | 13.9 | 12.1 | 7.71 | 110 |
| SAHA | (Reference Drug) | - | - | - | 280 |
SAR Insights:
-
The conversion of the carboxylic acid of indole-3-butyric acid to a hydroxamic acid was a key step in achieving HDAC inhibitory activity.
-
The introduction of a small alkyl group (methyl) at the N1 position of the indole ring (compound I13) resulted in high potency against HDAC1, HDAC3, and HDAC6, and superior antiproliferative activity against the U937 cancer cell line compared to the reference drug SAHA.
Experimental Protocols
α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae was prepared in phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), was also dissolved in the same buffer.
-
Assay Procedure:
-
A mixture of the enzyme solution and the test compound (dissolved in DMSO) was pre-incubated at 37°C for 10 minutes.
-
The reaction was initiated by adding the pNPG solution.
-
The reaction mixture was incubated at 37°C for 20 minutes.
-
The reaction was stopped by adding a sodium carbonate solution.
-
-
Data Analysis: The absorbance of the resulting p-nitrophenol was measured at 405 nm. The inhibitory activity was calculated as a percentage of inhibition, and the IC50 value was determined by plotting the inhibition percentage against the logarithm of the compound concentration.
HDAC Inhibition Assay
-
Enzyme and Substrate: Recombinant human HDAC1, HDAC3, and HDAC6 enzymes and a fluorogenic substrate were used.
-
Assay Procedure:
-
The test compounds were incubated with the respective HDAC enzyme in an assay buffer.
-
The reaction was initiated by adding the fluorogenic substrate.
-
The mixture was incubated at 37°C for a specified period.
-
A developer solution was added to stop the reaction and generate a fluorescent signal.
-
-
Data Analysis: The fluorescence was measured using a microplate reader. The percentage of inhibition was calculated, and IC50 values were determined from dose-response curves.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of α-Glucosidase Inhibition
The following diagram illustrates the general mechanism of α-glucosidase inhibition, which is relevant to the activity of the 5-fluoro-2-oxindole derivatives discussed.
Caption: Mechanism of α-glucosidase inhibition by 5-fluoro-2-oxindole analogs.
General Workflow for HDAC Inhibitor Evaluation
The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel HDAC inhibitors, such as the indole-3-butyric acid derivatives.
Caption: Workflow for the development of indole-3-butyric acid-based HDAC inhibitors.
Replicating Published Results for 4-(5-Fluoro-1h-indol-3-yl)butanoic Acid: A Comparative Guide
A comprehensive search of published scientific literature did not yield a specific research paper detailing both the synthesis and the biological evaluation of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid. While the compound is commercially available, indicating its successful synthesis, the detailed experimental protocols and corresponding biological activity data do not appear to be readily available in public domain publications. Therefore, a direct replication and comparison of published results for this specific compound is not currently feasible.
This guide, however, provides a comparative analysis of closely related fluorinated indolealkanoic acids and the parent compound, indole-3-butyric acid (IBA), for which published data are available. This information can serve as a valuable reference for researchers interested in the potential synthesis and biological activity of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
Comparison of Related Indolealkanoic Acids
The following table summarizes the reported biological activities of fluorinated analogues of indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA), which are well-known plant auxins that promote root formation.[1][2][3]
| Compound | Structure | Reported Biological Activity | Key Findings |
| Indole-3-butyric acid (IBA) | 4-(1H-indol-3-yl)butanoic acid | Plant hormone (auxin), promotes adventitious root formation.[3] | A widely used commercial rooting hormone.[3] Its activity may be due to its conversion to indole-3-acetic acid (IAA) in plants. |
| 4,4,4-Trifluoro-3-(indole-3-)butyric acid (TFIBA) | Promotes root elongation in lettuce, Chinese cabbage, and rice.[2] | Halogenated versions at the 5-position (Br, Cl) showed greater activity than the non-substituted TFIBA.[2] | |
| 4-Trifluoromethylindole-3-acetic acid (4-CF3-IAA) | Strong root formation-promoting activity in black gram cuttings, 1.5 times higher than IBA at 1x10⁻⁴ M.[1] | Weaker activity in other bioassays compared to 4-chloroindole-3-acetic acid (4-Cl-IAA).[1] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of related fluorinated indolealkanoic acids, extracted from the cited literature.
Synthesis of Substituted 4,4,4-Trifluoro-3-(indole-3-)butyric Acids (TFIBAs)[2]
A general method for the synthesis of TFIBAs involves the reaction of substituted 2,2,2-trifluoro-l-(indole-3-)ethanols. While the specific details for the 5-fluoro derivative were not provided in the abstract, the general approach is outlined.
Experimental Workflow for TFIBA Synthesis
Caption: General synthesis workflow for TFIBAs.
Synthesis of 4-Trifluoromethylindole-3-acetic acid (4-CF3-IAA)[1]
This compound was synthesized from 2-methyl-3-nitrobenzotrifluoride via 4-trifluoromethylindole and 4-trifluoromethylindole-3-acetonitrile.
Experimental Workflow for 4-CF3-IAA Synthesis
Caption: Synthesis pathway for 4-CF3-IAA.
Putative Signaling Pathway
The biological activity of auxins like IBA and its derivatives is generally understood to involve complex signaling pathways within the plant cell, leading to changes in gene expression and ultimately physiological responses like root growth. While the specific pathway for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is unknown, a generalized auxin signaling pathway is presented below.
Generalized Auxin Signaling Pathway
Caption: Simplified diagram of a generalized auxin signaling pathway.
Conclusion
While a direct replication of published results for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is not possible due to the lack of specific publications, the available data on related fluorinated indolealkanoic acids provide a strong foundation for future research. The synthesis and biological evaluation of these related compounds suggest that fluorination can significantly impact auxin activity. Researchers interested in 4-(5-Fluoro-1h-indol-3-yl)butanoic acid could adapt the synthetic methodologies reported for similar compounds and utilize established bioassays, such as root growth promotion assays, to characterize its biological effects. Such studies would be a valuable contribution to the understanding of structure-activity relationships in this class of plant growth regulators.
References
- 1. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Substituted 4,4,4-Trifluoro-3-(indoIe-3-)butyric Acids, Novel Fluorinated Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle: Unveiling the Superior Synthetic Auxin for Rooting
A Comprehensive Comparison of Indole-3-Butyric Acid (IBA) and Naphthaleneacetic Acid (NAA) in Adventitious Root Formation
For researchers and professionals in drug development and plant sciences, the efficient propagation of plant material is a critical procedural cornerstone. Synthetic auxins have long been the go-to tool for stimulating adventitious root formation in cuttings, with Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) being the most prominent contenders.[1][2] This guide provides an objective, data-driven comparison of these two synthetic auxins, offering insights into their performance across a range of plant species and experimental conditions.
Performance Snapshot: IBA vs. NAA
Indole-3-butyric acid (IBA) and 1-Naphthaleneacetic acid (NAA) are synthetic hormones that mimic the effect of the natural plant auxin, indole-3-acetic acid (IAA), to stimulate root development.[3] While both are effective, their performance can differ based on the plant species, the type of cutting, and the concentration used.[1][3]
Indole-3-butyric acid (IBA) is often considered a milder and more versatile rooting hormone.[1] It is widely used across a broad range of plant species and is particularly effective for softwood and semi-hardwood cuttings.[1][2] Its lower potency can be an advantage, reducing the risk of phytotoxicity at higher concentrations.[1]
1-Naphthaleneacetic acid (NAA) is generally more potent and persistent in plant tissues compared to IBA.[1] This characteristic means that lower concentrations of NAA may be sufficient to induce rooting, and its effects can be longer-lasting.[1] NAA often shows superior performance in rooting a wide variety of herbaceous plants and is particularly effective for woody cuttings.[1]
In numerous studies, a synergistic effect has been observed when IBA and NAA are used in combination, often resulting in a higher rooting percentage and better root quality than when either is used alone.[1][4]
Quantitative Data Comparison
The following tables summarize the quantitative data from various studies comparing the efficacy of IBA and NAA on different plant species.
| Plant Species | Hormone | Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots | Average Root Length (cm) | Reference |
| Marigold (Tagetes erecta L.) | IBA | 100 | - | 7.2 | 6.50 | [5] |
| IBA | 400 | - | 84.4 | 4.10 | [5] | |
| NAA | 400 | - | 5.0 (branches) | - | [5] | |
| Pear (Pyrus communis) | IBA | 4000 | 3.56 (per seedling) | - | - | [6] |
| NAA + IBA | 1000 NAA + 2000 IBA | - | 0.16 | Longest | [6] | |
| Malay Apple (Syzygium malaccense) | IBA | 2000 | 79-100 | 3.2 - 7.1 | - | |
| NAA | 2000 - 4000 | 100 | 17.8 - 25.5 | - | ||
| IBA + NAA | 1000 + 1000 | 100 | 9.8 - 16.8 | Higher | ||
| Rose (Rosa sp.) | IBA | 500 | 91 | - | - | |
| IBA | 1000 | - | 50 | 31 | ||
| NAA | 500 | - | - | - | ||
| Mulberry (Morus alba L.) | IBA | 2000 | 96.67 | 15.67 (primary) | - | |
| NAA | 2000 | 56.67 | - | - | ||
| Rosemary (Rosmarinus officinalis L.) | IBA | 5000 | 66 | - | - | |
| NAA | 1000 | 84 | - | - | ||
| Ficus benjamina L. | IBA | 100 | 93.9 | - | - | |
| NAA | 10 | 94.43 | - | - |
Experimental Protocols
A generalized protocol for conducting a comparative study on the efficacy of synthetic auxin rooting hormones is outlined below. This protocol can be adapted for specific plant species and research questions.
1. Preparation of Cuttings:
-
Selection of Plant Material: Collect healthy, disease-free cuttings from the desired plant species. The type of cutting (softwood, semi-hardwood, or hardwood) will depend on the species and the time of year.
-
Cutting Preparation: Cuttings should be of a uniform length (typically 10-15 cm) and possess at least two to three nodes. Make a clean, angled cut at the base of the cutting, just below a node. Remove the lower leaves to reduce water loss. For some woody species, wounding the basal end of the cutting by making a small incision can enhance hormone uptake and root formation.
2. Hormone Application:
-
Preparation of Hormone Solutions: Prepare stock solutions of IBA and NAA at the desired concentrations (e.g., 500, 1000, 2000 ppm). For powder formulations, the base of the cutting is dipped into the powder. For liquid formulations, the basal end of the cutting is dipped into the solution for a specified duration (quick dip for a few seconds or a longer soak for several hours). A control group with no hormone treatment should always be included.
-
Application:
-
Powder Application: Dip the basal 2-3 cm of the cutting into the rooting powder. Tap off any excess powder.
-
Quick Dip Method: Dip the basal 2-3 cm of the cutting into the prepared hormone solution for 1-5 seconds.
-
Dilute Solution Soak: Place the basal end of the cuttings in a dilute hormone solution for a longer period, typically ranging from a few hours to 24 hours.
-
3. Planting and Environmental Conditions:
-
Rooting Medium: Use a well-drained, sterile rooting medium. Common choices include a mixture of perlite, vermiculite, and peat moss.
-
Planting: Insert the treated cuttings into the rooting medium, ensuring that the basal nodes are buried.
-
Environmental Control: Maintain high humidity around the cuttings to prevent desiccation. This can be achieved by using a misting system, a propagation dome, or by covering the cuttings with a plastic bag. The optimal temperature for rooting is typically between 21-27°C (70-80°F). Provide indirect sunlight.
4. Data Collection and Analysis:
-
After a predetermined period (typically 4-8 weeks, depending on the species), carefully remove the cuttings from the rooting medium.
-
Record the following quantitative data for each cutting:
-
Rooting percentage (the percentage of cuttings that formed roots).
-
Number of primary roots.
-
Length of the longest root.
-
Root fresh and dry weight.
-
-
Statistically analyze the data to determine the significance of the differences between the treatments.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams are provided.
Caption: Simplified auxin signaling pathway leading to root formation.
Caption: Experimental workflow for comparing rooting hormones.
References
A Comparative Guide to Indole-3-Butyric Acid and its Fluorinated Analog, 5-Fluoroindole-3-butyric Acid, in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the well-established plant growth regulator, Indole-3-butyric acid (IBA), and its fluorinated counterpart, 5-Fluoroindole-3-butyric Acid. Due to a notable lack of published research and quantitative data on the specific effects of 5-Fluoroindole-3-butyric Acid on plant growth, this document will focus on the extensive data available for IBA and provide a theoretical comparison based on the known effects of other halogenated auxins. This guide aims to be a valuable resource for researchers interested in exploring novel auxin analogs for applications in agriculture, horticulture, and plant biotechnology.
Introduction to Auxins and Plant Growth Regulation
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and apical dominance.[1] Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, but its instability in light and susceptibility to enzymatic degradation can limit its practical application.[2] Synthetic auxins, such as Indole-3-butyric acid (IBA), offer greater stability and are widely used in commercial applications to promote adventitious root formation in cuttings.[3][4]
The introduction of halogen atoms into auxin molecules can significantly alter their biological activity. Halogenated auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have been shown to exhibit potent auxin activity.[5] This guide explores the potential of 5-Fluoroindole-3-butyric Acid as a novel plant growth regulator by comparing it with the extensively studied IBA.
Indole-3-Butyric Acid (IBA): A Comprehensive Overview
IBA is a well-characterized auxin that is widely used to stimulate root growth in a variety of plant species.[6][7] Its primary mechanism of action is believed to be its conversion into IAA within the plant tissues, providing a slow and sustained release of the active hormone.[1][8]
Statistical Analysis of IBA on Plant Growth
The following tables summarize the quantitative effects of IBA on various plant growth parameters from published studies.
Table 1: Effect of IBA on Rooting of Actinidia deliciosa (Kiwifruit) Cuttings [9]
| IBA Concentration (ppm) | Rooting Percentage (%) | Number of Roots | Root Length (cm) | Dry Root Mass (g) |
| 0 (Control) | 94.33 | 0.0677 | - | - |
| 10 | 95.31 | 0.9815 | - | - |
| 100 | 100 | 0.9722 | 1.0839 | - |
| 1000 | 94.79 | 0.7922 | - | - |
| 10,000 | 100 | 0.8882 | - | 0.1061 |
| 100,000 | 91.58 | 0.9319 | - | - |
Table 2: Effect of IBA on Growth of Salvia fruticosa under Saline Conditions [10]
| IBA Concentration (g/L) | Salinity (dS/m) | Plant Height (cm) | Root Length (cm) | Fresh Root Weight (g) | Fresh Shoot Weight (g) |
| 0 | 0 | - | - | - | - |
| 2 | 0 | Increased | Increased | Increased | Increased |
| 0 | 18 | Decreased | Decreased | Decreased | Decreased |
| 2 | 18 | Mitigated negative effects | Mitigated negative effects | Mitigated negative effects | Mitigated negative effects |
Table 3: Effect of IBA on Growth Characteristics of Carrot (Daucus carota L.) [11]
| IBA Concentration (µM) | Plant Length (cm) | Shoot Length (cm) | Taproot Length (cm) | Taproot Fresh Weight (g) |
| 0 (Control) | ~28 | ~15 | ~13 | ~15 |
| 50 | ~32 | ~17 | ~14 | ~21 |
| 100 | ~35 | ~19 | ~16 | ~23 |
| 150 | ~38 | ~21 | ~15 | ~20 |
5-Fluoroindole-3-butyric Acid: A Potential Novel Auxin
Currently, there is a significant lack of published, peer-reviewed data on the statistical analysis of 5-Fluoroindole-3-butyric Acid's effects on plant growth. However, based on studies of other halogenated auxins, we can hypothesize its potential activity.
The fluorine atom at the 5-position of the indole ring is expected to alter the electronic properties and metabolic stability of the molecule. This could lead to several potential outcomes:
-
Enhanced Activity: The fluoro-group may increase the binding affinity of the molecule to auxin receptors or make it more resistant to degradation, leading to a more potent or prolonged auxin response.
-
Altered Specificity: The substitution could change the interaction with different auxin signaling components, potentially leading to a different spectrum of physiological responses compared to IBA.
-
No Significant Change or Reduced Activity: The modification might not significantly impact its biological activity or could even hinder its ability to be converted to an active form or bind to receptors.
A study on 4-Trifluoromethylindole-3-acetic acid, another fluorinated auxin, showed it to have strong root formation-promoting activity, suggesting that fluorination can indeed enhance auxin effects.[12]
Comparative Summary and Future Research Directions
| Feature | Indole-3-Butyric Acid (IBA) | 5-Fluoroindole-3-butyric Acid (Hypothesized) | Other Halogenated Auxins (e.g., 4-Cl-IAA) |
| Data Availability | Extensive quantitative data available. | Very limited to no public data. | Some data available, showing high potency.[5] |
| Primary Effect | Promotes adventitious root formation.[3][4] | Likely to promote rooting, potentially with higher efficiency. | Potent auxin activity, affecting various growth processes.[5] |
| Mechanism | Converted to IAA in vivo.[1][8] | Likely converted to 5-Fluoro-IAA. | Acts as a stable and potent auxin. |
| Stability | More stable than IAA.[7] | Potentially more stable than IBA due to the C-F bond. | Generally more stable than IAA. |
To ascertain the true potential of 5-Fluoroindole-3-butyric Acid, rigorous experimental evaluation is necessary. Researchers are encouraged to conduct dose-response studies on various plant species and compare its effects on a wide range of growth parameters against IBA and other known auxins.
Experimental Protocols
This section provides a detailed methodology for a typical experiment designed to evaluate the effect of auxin compounds on plant growth, specifically focusing on rooting of cuttings.
Objective: To determine the effect of different concentrations of 5-Fluoroindole-3-butyric Acid, compared to Indole-3-butyric Acid and a control, on the adventitious root formation of a model plant species (e.g., Arabidopsis thaliana or a commercially relevant horticultural species).
Materials:
-
Plant cuttings of uniform size and developmental stage.
-
5-Fluoroindole-3-butyric Acid
-
Indole-3-butyric Acid (IBA)
-
Solvent (e.g., ethanol or DMSO) for dissolving auxins.
-
Rooting medium (e.g., peat moss, perlite, or agar-based medium).
-
Trays or pots for planting.
-
Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity).
-
Ruler and calipers for measurements.
-
Balance for weighing fresh and dry mass.
-
Data analysis software (e.g., R, SAS, or SPSS).
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating auxin effects on rooting.
Procedure:
-
Preparation of Auxin Solutions:
-
Prepare stock solutions of 5-Fluoroindole-3-butyric Acid and IBA in a suitable solvent.
-
Prepare a series of dilutions to test a range of concentrations (e.g., 0, 1, 10, 50, 100 µM). The control solution should contain the same concentration of the solvent used for the auxin stocks.
-
-
Plant Material Preparation:
-
Take cuttings of a consistent length and node number from healthy, well-watered mother plants.
-
Remove the lower leaves to prevent rotting.
-
-
Treatment Application:
-
Quickly dip the basal end of the cuttings into the respective auxin solutions for a standardized time (e.g., 5-10 seconds).
-
-
Planting and Incubation:
-
Immediately plant the treated cuttings into the rooting medium.
-
Place the trays in a growth chamber with high humidity and controlled temperature and light conditions suitable for the chosen plant species.
-
-
Data Collection:
-
After a predetermined period (e.g., 2-4 weeks), carefully remove the cuttings from the medium.
-
Record the following parameters for each cutting:
-
Rooting percentage (the percentage of cuttings that formed roots).
-
Number of primary roots.
-
Length of the longest root.
-
Fresh and dry weight of the roots and shoots.
-
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between the treatment groups.
-
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby activating Auxin Response Factors (ARFs) that regulate the expression of auxin-responsive genes.
Signaling Pathway Diagram
Caption: Simplified diagram of the canonical auxin signaling pathway.
It is currently unknown if the 5-fluoro substitution on the indole ring of IBA would significantly alter its interaction with the TIR1/AFB receptors or other components of this pathway. Further molecular studies are required to elucidate any potential differences in the signaling mechanism.
Conclusion
Indole-3-butyric acid is a cornerstone of plant propagation and a valuable tool for enhancing plant growth. While the fluorinated analog, 5-Fluoroindole-3-butyric Acid, presents an intriguing possibility for a more potent or stable auxin, a significant research gap exists regarding its biological activity. The experimental framework provided in this guide offers a starting point for the systematic evaluation of this and other novel auxin compounds. Further research into the synthesis, biological activity, and signaling mechanisms of halogenated auxins will undoubtedly contribute to the development of new and improved tools for agriculture and plant science.
References
- 1. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-3-Butyric Acid (IBA) Derivatives for Root Architecture Modulation: Potent Promoters via In Vivo Conversion to IBA and Selective Inhibitors for Lateral Root Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Growth Regulator Indole-3-Butyric Acid on Rooting Potential of Actinidia deliciosa Rootstock and Actinidia arguta Female Scion Species Stem Cuttings [mdpi.com]
- 10. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Auxin transport sites are visualized in planta using fluorescent auxin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Personal Protective Equipment (PPE) and Handling
Before handling 4-(5-Fluoro-1h-indol-3-yl)butanoic acid, it is imperative to wear appropriate personal protective equipment to minimize exposure.
Recommended PPE:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles.[5] |
| Skin and Body | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[1][2][5] |
Safe Handling Practices:
II. Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Minor Spills:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the substance.[2]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Containment: Prevent the spill from entering drains or waterways.[2][3]
III. Disposal Protocol
The primary directive for the disposal of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is to treat it as hazardous waste.[1][2][3]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Labeling:
-
Label the waste container clearly with the full chemical name: "4-(5-Fluoro-1h-indol-3-yl)butanoic acid".
-
Include any relevant hazard warnings (e.g., "Toxic").
-
-
Storage:
-
Disposal:
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
Caption: Disposal workflow for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
References
Personal protective equipment for handling 4-(5-Fluoro-1h-indol-3-yl)butanoic acid
This guide provides immediate, essential safety protocols and logistical plans for handling 4-(5-Fluoro-1h-indol-3-yl)butanoic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal.
Hazard Summary
4-(5-Fluoro-1h-indol-3-yl)butanoic acid is classified with the following hazards:
-
Skin irritation (Category 2) [1]
-
Serious eye irritation (Category 2) [1]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) [1]
-
May be harmful if swallowed.
Adherence to the safety precautions outlined below is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 4-(5-Fluoro-1h-indol-3-yl)butanoic acid. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][2]
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] |
| Body Protection | Laboratory coat, long-sleeved clothing.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Ensure that a current Safety Data Sheet (SDS) for 4-(5-Fluoro-1h-indol-3-yl)butanoic acid is accessible.
- Verify that a properly functioning chemical fume hood is available.
- Assemble all necessary PPE as specified in the table above.
- Prepare a designated workspace within the fume hood, ensuring it is clean and uncluttered.
- Have spill containment materials (e.g., sand, vermiculite) and a designated hazardous waste container readily available.[3]
2. Handling the Compound:
- Don all required PPE before handling the chemical.
- Perform all manipulations of the powdered compound, including weighing and transferring, within the chemical fume hood to prevent inhalation of dust.[1]
- Avoid direct contact with the material.[3]
- Use appropriate tools (e.g., spatulas, weighing paper) for handling the solid.
- Keep the container tightly closed when not in use.[1]
3. Post-Handling:
- Thoroughly clean the workspace and any equipment used.
- Decontaminate and launder all protective clothing before reuse.[3]
- Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Disposal Plan
1. Waste Segregation:
- Solid Waste: Collect all un-reusable solid 4-(5-Fluoro-1h-indol-3-yl)butanoic acid and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[2]
- Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[2]
2. Waste Containment and Labeling:
- Ensure all waste containers are in good condition and are kept tightly sealed when not in use.
- Label all waste containers with "Hazardous Waste" and the full chemical name: "4-(5-Fluoro-1h-indol-3-yl)butanoic acid".[2][4]
3. Waste Storage and Disposal:
- Store waste containers in a designated, secure area away from incompatible materials.
- Do not dispose of 4-(5-Fluoro-1h-indol-3-yl)butanoic acid down the drain or in regular trash.[2]
- Follow your institution's specific procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) office.[2]
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for safely handling 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
Caption: Workflow for handling 4-(5-Fluoro-1h-indol-3-yl)butanoic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
